Saframycin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66082-27-7 |
|---|---|
Molecular Formula |
C29H30N4O8 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1 |
InChI Key |
JNEGMBHBUAJRSX-NOYKIMNZSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saframycin A; 21-Cyanosaframycin-B; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Saframycin A from Streptomyces lavendulae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and isolation of Saframycin A, a potent antitumor antibiotic, from the bacterium Streptomyces lavendulae. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the workflows involved in the production and purification of this complex molecule.
Introduction
This compound is a tetrahydroisoquinoline antibiotic produced by Streptomyces lavendulae.[1][2][3] It exhibits significant antiproliferative activity against various tumor cell lines, making it a molecule of great interest in the field of drug development.[1] Structurally, this compound features a unique pentacyclic scaffold and is biosynthesized through a nonribosomal peptide synthetase (NRPS) system.[4] This guide will provide a detailed overview of the methodologies for the cultivation of Streptomyces lavendulae and the subsequent extraction, purification, and characterization of this compound.
Fermentation of Streptomyces lavendulae for this compound Production
The production of this compound is achieved through a multi-stage fermentation process of Streptomyces lavendulae. The following protocols outline the recommended media and conditions for optimal growth and antibiotic production.
Culture Media and Conditions
Successful cultivation of Streptomyces lavendulae for this compound production involves distinct stages, each with specific media formulations and environmental parameters.
Table 1: Media Composition for Streptomyces lavendulae Fermentation
| Stage | Medium | Composition | pH | Temperature | Incubation Time |
| Sporulation | ISP-2 Agar | 0.4% Glucose, 0.4% Yeast Extract, 1% Malt Extract | 7.2 | 30°C | 7 days |
| Pre-culture | YSA Plate | 0.1% Yeast, 0.5% Soluble Starch, 1.5% Agar | 7.5 | 27°C | 7 days |
| Fermentation | Liquid Medium | 0.1% Glucose, 1% Soluble Starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% Casein Acid Hydrolysate, 0.5% Meat Extract | 7.0 | 27°C | 30-36 hours |
| Large-Scale Fermentation | Jar Fermentation Medium | 5 g/L Glucose, 5 g/L Soluble Starch, 10 g/L Polypepton, 5 g/L Meat Extract, 3 g/L NaCl | 7.0 | Not Specified | Not Specified |
Experimental Protocol: Fermentation
-
Sporulation: Streptomyces lavendulae strains are initially grown on ISP-2 agar plates at 30°C for 7 days to encourage sporulation.
-
Pre-culture: A spore suspension (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) is used to inoculate YSA plates, which are then incubated at 27°C for 7 days.
-
Fermentation: A piece of the mature YSA plate containing spores and mycelia is transferred to a 500-ml flask containing 50 ml of the liquid fermentation medium. The flask is incubated at 27°C with shaking at 250 rpm for 30 to 36 hours.
-
Production Optimization: The yield of this compound can be significantly increased by the addition of sodium cyanide (NaCN) to the culture broth. This converts the precursor, Saframycin S, into the more stable and active this compound.[5][6] Maintaining the pH of the culture below 5.5 after peak production can also prevent the degradation of this compound.[5][6] A remarkable 1,000-fold increase in production has been reported with these combined improvements.[5][6]
Extraction and Purification of this compound
Following fermentation, a systematic extraction and purification process is employed to isolate this compound from the culture broth.
Experimental Protocol: Extraction
-
Harvesting: The culture broth is filtered to separate the mycelia from the supernatant.
-
Cyanide Treatment: The pH of the filtered broth is adjusted to 6.8, and it is treated with 1 mM potassium cyanide (KCN) at 35°C for 30 minutes. This chemical conversion is a critical step for maximizing the yield of this compound.
-
Solvent Extraction: The treated broth is then extracted three times with an equal volume of ethyl acetate.
-
Concentration: The combined ethyl acetate extracts are concentrated under vacuum to yield the crude extract.
Experimental Protocol: Purification
A multi-step chromatography process is utilized to purify this compound from the crude extract.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system such as dichloromethane:methanol (e.g., 95:5) is commonly used.
-
Procedure: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a pre-equilibrated silica gel column. The column is then eluted with the mobile phase, and fractions are collected.
-
Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically employed.
-
Mobile Phase: A gradient of water (containing 0.05% trifluoroacetic acid) and acetonitrile (containing 0.05% trifluoroacetic acid) is often used.
-
Detection: UV detection at 270 nm.
-
Procedure: The semi-purified fractions from the silica gel column are pooled, concentrated, and injected into the HPLC system. The peak corresponding to this compound is collected.
-
Visualization of the Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Characterization of this compound
The purified this compound is characterized using various spectroscopic techniques to confirm its identity and structure.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spectrometry | Molecular Formula: C₂₉H₃₀N₄O₈[M+H]⁺ ion at m/z 563.0 | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): Specific shifts for protons in the molecule. | [7] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): Specific shifts for carbons in the molecule. | [7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as C=O, C-N, and aromatic rings. A reported spectrum shows bands at 3400, 1720, 1680, and 1650 cm⁻¹ for the related Saframycin S. | [6] |
| UV-Visible Spectroscopy | Absorption maxima in the UV-visible region characteristic of the chromophore. The related Saframycin S shows a specific UV spectrum. | [6] |
Logical Relationships in this compound Production
The biosynthesis of this compound involves a complex interplay of genetic and chemical factors. The following diagram illustrates the key relationships in its production.
Caption: Key factors influencing the production of this compound.
Conclusion
The discovery and isolation of this compound from Streptomyces lavendulae represent a significant achievement in natural product chemistry. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to produce and purify this potent antitumor agent. Further optimization of fermentation and purification protocols may lead to even greater yields, facilitating more extensive biological evaluation and potential therapeutic development.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstruction of the saframycin core scaffold defines dual Pictet-Spengler mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased production of this compound and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Mode of Action of Novel Heterocyclic Quinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Heterocyclic quinones represent a promising class of synthetic antibacterial agents. Their core structure, often a bicyclic system related to 4-quinolone, can be extensively modified to enhance potency and broaden the spectrum of activity.[1][2][3] This document provides an in-depth technical overview of the mode of action for a representative novel heterocyclic quinone antibiotic, herein referred to as Quinolabacin A .
Quinolabacin A, like many quinolones, exerts its bactericidal effects by targeting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, quinolones introduce catastrophic DNA strand breaks, leading to rapid cell death.[2][5] This guide will detail the antibacterial profile of Quinolabacin A, its specific molecular interactions, and the key experimental protocols used to elucidate this mechanism.
Antibacterial Activity and Spectrum
The initial characterization of any new antibiotic involves determining its potency against a panel of clinically relevant bacteria. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible microbial growth.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Quinolabacin A against a representative panel of Gram-positive and Gram-negative bacteria. For comparison, data for Ciprofloxacin, a widely used second-generation fluoroquinolone, is included.
| Bacterial Strain | Quinolabacin A MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 8.0 |
| Streptococcus pneumoniae (ATCC 49619) | 0.125 | 1.0 |
| Gram-Negative | ||
| Escherichia coli (ATCC 25922) | 0.06 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | 2.0 | 0.5 |
| Klebsiella pneumoniae (ATCC 700603) | 0.125 | 0.06 |
Primary Mechanism of Action: Dual Inhibition of Type II Topoisomerases
Quinolabacin A's primary mode of action is the inhibition of DNA gyrase and topoisomerase IV.[1][4] While both enzymes manage DNA topology, they have distinct primary roles in the bacterial cell. DNA gyrase is the main enzyme responsible for introducing negative supercoils into DNA, a process essential for initiating DNA replication.[4] Topoisomerase IV is primarily involved in decatenating (unlinking) daughter chromosomes after replication.
In Gram-negative bacteria, DNA gyrase is often the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[1][2] Quinolabacin A acts as a "topoisomerase poison" by stabilizing the transient, enzyme-DNA cleavage complex.[5] This prevents the re-ligation of the DNA strands, converting these essential enzymes into cellular toxins that generate lethal double-strand breaks.[3][5]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of Quinolabacin A on the bacterial DNA replication cycle.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Quinolabacin A leads to cell death.
Quantitative Data: Enzyme Inhibition
The inhibitory activity of Quinolabacin A against purified enzymes is quantified by the IC₅₀ value, the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Enzyme | Source Organism | Quinolabacin A IC₅₀ (µM) | Ciprofloxacin IC₅₀ (µM) |
| DNA Gyrase | E. coli | 0.8 | 1.2 |
| Topoisomerase IV | E. coli | 2.5 | 4.0 |
| DNA Gyrase | S. aureus | 3.0 | 5.5 |
| Topoisomerase IV | S. aureus | 0.5 | 0.9 |
Experimental Protocols
Elucidating the mode of action of an antibiotic requires a hierarchical series of experiments, from whole-cell assays to specific enzyme inhibition studies.
Experimental Workflow Diagram
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Saframycin A: A Technical Guide to its Genetic Blueprint and Molecular Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin A is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products. Produced by the bacterium Streptomyces lavendulae, its complex pentacyclic structure and significant biological activity have garnered considerable interest in the fields of natural product chemistry, biosynthesis, and drug development. This technical guide provides an in-depth exploration of the biosynthesis of this compound, focusing on its gene cluster, the enzymatic pathway of its assembly, and the experimental methodologies used to elucidate these processes. Quantitative data is summarized for comparative analysis, and key experimental protocols are detailed to facilitate further research. Visualizations of the biosynthetic pathway, gene cluster organization, and experimental workflows are provided to offer a comprehensive understanding of this intricate molecular factory.
Introduction
This compound, a heterocyclic quinone antibiotic, exhibits potent activity against a range of tumor cell lines.[1] Its mechanism of action involves the covalent binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis.[1] The intricate chemical structure of this compound is assembled from four amino acid precursors: two molecules of a modified L-tyrosine, one L-alanine, and one L-glycine.[2] The biosynthesis is orchestrated by a dedicated gene cluster in Streptomyces lavendulae, which encodes a fascinating enzymatic machinery, including a nonribosomal peptide synthetase (NRPS) system and a suite of tailoring enzymes. Understanding the biosynthesis of this compound not only provides insights into the generation of molecular complexity in nature but also opens avenues for the bioengineering of novel, potent antitumor agents.
The this compound Biosynthetic Gene Cluster (sfm)
The genetic instructions for this compound biosynthesis are encoded within a contiguous 62-kb region of the Streptomyces lavendulae NRRL 11002 chromosome.[1] This biosynthetic gene cluster, designated sfm, comprises 30 open reading frames (ORFs) that code for the enzymes responsible for precursor synthesis, peptide assembly, and chemical modifications, as well as proteins for regulation and self-resistance.[1]
Organization of the sfm Gene Cluster
The sfm gene cluster is organized into functional units, including genes for the NRPS machinery, precursor biosynthesis, tailoring enzymes, regulation, and resistance. A summary of the key genes and their putative functions is presented in Table 1.
Table 1: Key Genes in the this compound (sfm) Biosynthetic Gene Cluster and Their Proposed Functions. [1]
| Gene | Proposed Function |
| sfmA | Nonribosomal peptide synthetase (NRPS), Module 1 (activates L-Ala) |
| sfmB | Nonribosomal peptide synthetase (NRPS), Module 2 (activates L-Gly) |
| sfmC | Nonribosomal peptide synthetase (NRPS), Module 3 (activates L-Tyr derivative) |
| sfmD | Hydroxylase, involved in L-tyrosine modification |
| sfmF | MbtH-like protein, accessory protein for NRPS |
| sfmM2 | C-methyltransferase, involved in L-tyrosine modification |
| sfmM3 | O-methyltransferase, involved in L-tyrosine modification |
| sfmO1 | Oxidoreductase, tailoring enzyme |
| sfmO2 | Oxidoreductase, tailoring enzyme |
| sfmO3 | Oxidoreductase, tailoring enzyme |
| sfmO4 | Hydroxylase, tailoring enzyme |
| sfmO5 | Oxidoreductase, tailoring enzyme |
| sfmO6 | FAD-dependent oxidoreductase, tailoring enzyme |
| sfmR1 | Transcriptional regulator |
| sfmR2 | Transcriptional regulator |
| sfmE1 | ABC transporter, resistance protein |
| sfmE2 | ABC transporter, resistance protein |
Visualization of the sfm Gene Cluster
The spatial organization of the genes within the sfm cluster is crucial for their coordinated expression and function. The following diagram, generated using the DOT language, illustrates the arrangement of the key biosynthetic genes.
Caption: Organization of the this compound biosynthetic gene cluster.
The Biosynthetic Pathway of this compound
The assembly of this compound is a multi-step process that begins with the formation of the precursor amino acids, followed by their sequential condensation via an NRPS system, and concludes with a series of tailoring reactions to yield the final complex molecule.
Precursor Biosynthesis
The backbone of this compound is derived from one molecule of L-alanine, one molecule of L-glycine, and two molecules of a non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[2] The biosynthesis of 3h5mOmTyr from L-tyrosine is catalyzed by a set of enzymes encoded within the sfm cluster:
-
SfmD: A hydroxylase responsible for the hydroxylation of the aromatic ring of L-tyrosine.
-
SfmM2: A C-methyltransferase that adds a methyl group to the aromatic ring.
-
SfmM3: An O-methyltransferase that methylates a hydroxyl group.
Nonribosomal Peptide Synthesis (NRPS)
The core tetrapeptide of this compound is assembled by a three-protein NRPS system composed of SfmA, SfmB, and SfmC. Each of these proteins constitutes a module responsible for the recognition, activation, and incorporation of a specific amino acid.
-
SfmA (Module 1): Activates and incorporates L-alanine.
-
SfmB (Module 2): Activates and incorporates L-glycine.
-
SfmC (Module 3): This is an unusual iterative module that is proposed to activate and incorporate two molecules of the modified tyrosine derivative, 3h5mOmTyr. This iterative mechanism is a deviation from the canonical co-linearity rule often observed in NRPS systems.[1]
The adenylation (A) domains of these NRPS modules are responsible for substrate recognition and activation. The substrate specificities of the A domains of SfmA, SfmB, and SfmC have been investigated through in vitro ATP-pyrophosphate (PPi) exchange assays.
Table 2: Relative Substrate Specificity of the Adenylation Domains of the this compound NRPS. (Data adapted from Li et al., 2008)[1]
| Adenylation Domain | Primary Substrate | Relative Activity (%) | Other Tested Substrates with Minor Activity |
| SfmA-A | L-Alanine | 100 | L-Serine, L-Cysteine |
| SfmB-A | Glycine | 100 | L-Alanine |
| SfmC-A | L-Tyrosine | 100 | L-Phenylalanine, 3-Me-L-Tyr, O-Me-L-Tyr |
Note: The in vitro assays were performed with L-tyrosine and its derivatives as substrates for SfmC-A due to the challenges in synthesizing and using the fully modified 3h5mOmTyr in these assays.
Tailoring Reactions
Following the assembly of the tetrapeptide intermediate, a series of tailoring reactions, including oxidations, cyclizations, and other modifications, are carried out by enzymes encoded in the sfm cluster (e.g., SfmO1-O6). A key step in the formation of the pentacyclic core is a Pictet-Spengler reaction, which is likely catalyzed by one of the NRPS modules or a dedicated cyclase. The final step in the formation of this compound is the addition of a cyanide group, which can be achieved by treating its precursor, Saframycin S, with cyanide.[3]
Visualization of the this compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides an overview of the key experimental protocols used in the study of this compound biosynthesis. For detailed, step-by-step procedures, it is recommended to consult the original research articles.
Fermentation and Production of this compound
Optimizing fermentation conditions is critical for maximizing the yield of this compound.
4.1.1. Culture Conditions
-
Strain: Streptomyces lavendulae NRRL 11002.
-
Seed Culture Medium: Tryptic Soy Broth (TSB).
-
Production Medium: A variety of media have been used, with a common composition including soluble starch, glucose, peptone, yeast extract, and inorganic salts.
-
Incubation: Typically at 28-30°C for 5-7 days with shaking.
4.1.2. Production Enhancement
Studies have shown that the production of this compound can be significantly increased by manipulating the culture conditions.
Table 3: Factors Influencing this compound Production. (Data from Arai et al., 1980)[3]
| Condition | Effect on this compound Yield |
| Supplementation with L-tyrosine | Increased production |
| Supplementation with L-DOPA | Increased production |
| Addition of KCN to the culture broth | Significant increase |
| pH control (maintaining pH below 7.0) | Increased stability and yield |
Heterologous Expression of the sfm Gene Cluster
To confirm the function of the sfm gene cluster and to potentially improve production, heterologous expression in a suitable host is a valuable strategy.
4.2.1. General Workflow
-
Cloning of the Gene Cluster: The entire ~62 kb sfm gene cluster is cloned into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC).
-
Host Strain Selection: A genetically tractable and high-producing Streptomyces species, such as S. coelicolor or S. albus, is often used as a heterologous host.
-
Transformation: The vector containing the sfm cluster is introduced into the host strain via conjugation or protoplast transformation.
-
Fermentation and Analysis: The recombinant strain is fermented, and the culture broth is analyzed for the production of this compound using techniques like HPLC and LC-MS.
In Vitro Enzyme Assays: ATP-PPi Exchange Assay
This assay is used to determine the substrate specificity of the adenylation domains of the NRPS enzymes.
4.3.1. Principle
The adenylation domain catalyzes a two-step reaction: the activation of an amino acid by ATP to form an aminoacyl-AMP intermediate and pyrophosphate (PPi), followed by the transfer of the aminoacyl group to the phosphopantetheine arm of the thiolation domain. The first step is reversible. The ATP-PPi exchange assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the enzyme and a specific amino acid substrate.
4.3.2. Protocol Overview
-
Reaction Mixture: A typical reaction mixture contains the purified adenylation domain, ATP, [³²P]PPi, MgCl₂, a buffer (e.g., Tris-HCl), and the amino acid substrate to be tested.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Quenching: The reaction is stopped by the addition of a quenching solution containing activated charcoal, which binds to the ATP.
-
Washing: The charcoal is washed to remove unincorporated [³²P]PPi.
-
Scintillation Counting: The radioactivity of the charcoal, which is proportional to the amount of [³²P]ATP formed, is measured using a scintillation counter.
Visualization of an Experimental Workflow
The following diagram outlines a general workflow for the functional analysis of a biosynthetic gene cluster like sfm.
Caption: A general experimental workflow for the analysis of the this compound gene cluster.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic gene cluster and pathway has provided a remarkable example of how complex natural products are assembled in microorganisms. The discovery of an iterative NRPS module and the intricate tailoring reactions highlight the diversity of biosynthetic strategies employed in nature. This knowledge provides a foundation for future research in several key areas:
-
Enzymatic Mechanism: Detailed kinetic and structural studies of the individual biosynthetic enzymes will provide a deeper understanding of their catalytic mechanisms.
-
Combinatorial Biosynthesis: The modular nature of the NRPS system and the suite of tailoring enzymes offer exciting opportunities for combinatorial biosynthesis to generate novel this compound analogs with improved therapeutic properties.
-
Metabolic Engineering: Further optimization of fermentation conditions and genetic engineering of the producer strain or heterologous hosts could lead to significantly higher titers of this compound, making it more accessible for clinical development.
The continued exploration of the this compound biosynthetic pathway will undoubtedly yield further insights into the principles of natural product biosynthesis and pave the way for the development of new and improved anticancer drugs.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic studies on this compound, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased production of this compound and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Saframycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline (THIQ) family of natural products. First isolated from Streptomyces lavendulae, it exhibits significant antiproliferative activity against various tumor cell lines.[1] Its complex pentacyclic architecture and multiple chiral centers have made it a challenging target for total synthesis and a subject of extensive stereochemical investigation. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical characterization of this compound, along with its mechanism of action.
Chemical Structure
This compound possesses a unique and intricate molecular architecture. Its core is a pentacyclic system composed of two tetrahydroisoquinoline (THIQ) units. The molecular formula of this compound is C₂₉H₃₀N₄O₈.[2] The structure features a quinone moiety, an α-aminonitrile group, and a pyruvamide side chain, all of which are crucial for its biological activity.
The absolute stereochemistry of the naturally occurring (-)-Saframycin A has been confirmed through asymmetric total synthesis.[2] The defined stereocenters are crucial for its interaction with its biological target, DNA.
Stereochemistry
This compound is a chiral molecule with multiple stereocenters. The precise spatial arrangement of these centers is critical for its biological function. While the relative stereochemistry was elucidated through various spectroscopic and synthetic studies, the absolute configuration was definitively established through enantioselective total synthesis.[2]
Key Stereochemical Features:
-
The molecule possesses a specific three-dimensional conformation that allows it to bind effectively to the minor groove of DNA.
-
The orientation of the substituents on the tetrahydroisoquinoline rings dictates the molecule's shape and reactivity.
-
The chirality of this compound is a key determinant of its biological activity, as different enantiomers can have vastly different or even detrimental effects.[3]
Data Presentation
Spectroscopic Data
The structure of this compound has been extensively characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR (Chemical Shift, δ in ppm) | ¹³C NMR (Chemical Shift, δ in ppm) |
| Data not fully available in a comprehensive public source | Data not fully available in a comprehensive public source |
| Representative shifts for related THIQ alkaloids suggest complex aromatic and aliphatic regions. | Characteristic signals for carbonyls, quinones, aromatic carbons, and aliphatic carbons are expected. |
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Reference |
| LC-MS | [M+H]⁺ | 563.0 | [2] |
| High-Resolution MS | Molecular Formula | C₂₉H₃₀N₄O₈ | [2] |
Crystallographic Data
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound and establish the connectivity and relative stereochemistry of the molecule.
Representative Protocol (based on general procedures for related compounds):
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons.
-
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of all carbon atoms.
-
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional structure and relative stereochemistry.
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the complete structure and relative stereochemistry of this compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound.
Representative Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions ([M+H]⁺).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to within 5 ppm).
-
Data Analysis: The accurate mass measurement is used to calculate the elemental composition of the molecule, confirming the molecular formula of C₂₉H₃₀N₄O₈.
Mandatory Visualization
Mechanism of Action: DNA Alkylation
This compound exerts its cytotoxic effects through a well-defined mechanism involving the alkylation of DNA. This process is initiated by the reductive activation of the quinone moiety, which leads to the formation of a reactive iminium ion. This electrophilic species then covalently binds to the N2 position of guanine bases in the minor groove of DNA, leading to the formation of DNA adducts. These adducts disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Caption: Mechanism of this compound-induced DNA alkylation and apoptosis.
Experimental Workflow: Structure Elucidation
The structural elucidation of a complex natural product like this compound is a multi-step process that integrates separation, purification, and various spectroscopic techniques.
Caption: Workflow for the structure elucidation of this compound.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Saframycin A: An In-depth Technical Guide on its Mechanism of Action on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin A, a potent antitumor antibiotic isolated from Streptomyces lavendulae, exerts its cytotoxic effects primarily through direct interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, from its initial activation to the downstream cellular consequences. The document details the process of DNA alkylation, sequence specificity, and the resulting induction of apoptosis and cell cycle arrest. Furthermore, it explores an alternative mechanism involving the formation of a ternary complex with DNA and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This guide is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes to aid researchers and professionals in the field of drug development.
Core Mechanism of Action: DNA Alkylation
The primary mechanism of action of this compound involves the covalent alkylation of DNA, a process that is initiated by reductive activation of the molecule.
Reductive Activation and Iminium Ion Formation
This compound in its native state is a prodrug. Its quinone moieties must be reduced to hydroquinones for the molecule to become active.[1][2] This reduction, which can be facilitated by cellular reducing agents like dithiothreitol (DTT) in vitro, triggers the elimination of the nitrile group at the α-amino nitrile moiety.[1][3] This elimination results in the formation of a highly electrophilic and reactive iminium ion.[3] This iminium ion is the ultimate DNA alkylating species.[1]
Covalent Binding to DNA
The generated iminium ion readily reacts with nucleophilic sites on DNA. Specifically, this compound forms a reversible covalent bond with the N2 position of guanine residues located in the minor groove of the DNA double helix.[4] This interaction is highly specific for guanine.
DNA Sequence Specificity
This compound does not bind randomly to DNA but exhibits a preference for GC-rich sequences. DNA footprinting studies have identified that this compound preferentially binds to sequences such as 5'-GGG and 5'-GGC.[4] It shows no affinity for 5'-CGG sequences.[4] This sequence selectivity suggests that the overall shape and electronic properties of the DNA minor groove play a crucial role in the binding event.
Quantitative Data
Table 1: Cytotoxicity of this compound and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| (-)-Saframycin A | HCT-8 | Not specified (nM level) | |
| (-)-Saframycin A | BEL-7402 | Not specified (nM level) | [5] |
| (-)-Saframycin A | Ketr3 | Not specified (nM level) | [5] |
| (-)-Saframycin A | A2780 | Not specified (nM level) | [5] |
| (-)-Saframycin A | MCF-7 | Not specified (nM level) | [5] |
| (-)-Saframycin A | A549 | Not specified (nM level) | [5] |
| (-)-Saframycin A | BGC-803 | Not specified (nM level) | [5] |
| (-)-Saframycin A | Hela | Not specified (nM level) | [5] |
| (-)-Saframycin A | KB | Not specified (nM level) | [5] |
| Analog 7d (2-furan amide side chain) | Average of 10 cell lines | 6.06 | [5] |
| This compound | L1210 Mouse Leukemia | Potent (exact value not provided) |
Cellular Consequences of this compound-DNA Interaction
The formation of this compound-DNA adducts disrupts normal cellular processes, leading to cytotoxicity through several interconnected pathways.
Inhibition of Macromolecular Synthesis
A primary consequence of DNA alkylation by this compound is the potent inhibition of RNA synthesis.[6] This occurs as the DNA adducts act as roadblocks for RNA polymerase, thereby halting transcription.[6] This disruption of gene expression is a major contributor to the cytotoxic effects of the drug.
Induction of Apoptosis
This compound-induced DNA damage is a strong trigger for programmed cell death, or apoptosis. While the precise signaling cascade is not fully elucidated for this compound, DNA damage by other agents is known to activate initiator caspases (like caspase-9) via the intrinsic pathway, which in turn activate executioner caspases (like caspase-3) that dismantle the cell.[7]
Cell Cycle Arrest
Upon sensing DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. DNA alkylating agents typically induce cell cycle arrest at the G1/S or G2/M transitions.[8] This is often mediated by the p53 tumor suppressor protein, which can transcriptionally upregulate cell cycle inhibitors.
An Alternative Mechanism: The Ternary GAPDH-Saframycin-DNA Complex
Recent evidence suggests a secondary mechanism of action for this compound that does not solely rely on DNA damage. This compound has been shown to form a ternary complex with DNA and the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[9][10]
This interaction leads to the translocation of GAPDH into the nucleus.[9][10] Nuclear GAPDH is implicated as a key transcriptional coactivator necessary for entry into the S phase of the cell cycle.[9] The formation of the ternary complex and subsequent nuclear accumulation of GAPDH is thought to contribute to the cytotoxic effects of this compound, potentially by interfering with GAPDH's non-glycolytic functions.[9][10] Depletion of cellular GAPDH levels has been shown to confer resistance to this compound.[9]
Experimental Protocols
DNA Footprinting Analysis to Determine Sequence Specificity
This protocol is adapted from standard DNase I footprinting methods.
-
Probe Preparation: A DNA fragment of interest (e.g., from a plasmid) is radiolabeled at one 5' end.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable buffer (e.g., pH 7.4) in the presence of a reducing agent like DTT to activate the drug.[4]
-
DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone at sites not protected by bound this compound.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to X-ray film.
-
Analysis: The binding sites of this compound appear as "footprints" – regions on the gel where the DNA was protected from DNase I cleavage. These are compared to a control lane without this compound.
Cell Viability (IC50) Determination using MTT Assay
This is a general protocol for determining the half-maximal inhibitory concentration (IC50).[11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This is a general protocol to assess cell cycle distribution.[12]
-
Cell Treatment: Treat cells with this compound at a desired concentration for a specific time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: The resulting data is plotted as a histogram, which shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent DNA alkylating agent with a complex mechanism of action. Its activity is initiated by reductive activation, leading to the formation of a reactive iminium ion that covalently binds to guanine residues in the minor groove of DNA, with a preference for GC-rich sequences. This DNA damage triggers a cascade of cellular events, including the inhibition of RNA synthesis, induction of apoptosis, and cell cycle arrest, which collectively contribute to its powerful antitumor properties. Furthermore, an alternative mechanism involving the formation of a ternary complex with DNA and GAPDH highlights the multifaceted nature of this compound's interaction with cellular components. This in-depth guide provides a foundational understanding for researchers and drug development professionals seeking to further explore and exploit the therapeutic potential of this compound and its analogs.
References
- 1. Binding of this compound, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p53-mediated transcriptional responses by mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. assaygenie.com [assaygenie.com]
The Antitumor Potential of Novel Saframycin A Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A, a tetrahydroisoquinoline antibiotic originally isolated from Streptomyces lavendulae, has demonstrated potent antitumor properties. Its unique molecular architecture and mechanism of action, primarily involving DNA alkylation and inhibition of RNA synthesis, have made it a compelling scaffold for the development of novel anticancer agents. This technical guide provides an in-depth overview of the antitumor properties of novel this compound analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Antitumor Activity
The antitumor efficacy of novel this compound analogs has been evaluated in a variety of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from preclinical studies, providing a comparative analysis of their potency.
Table 1: In Vitro Cytotoxicity of this compound Analogs (IC50)
| Compound/Analog | Cell Line | IC50 (nM) | Reference |
| (-)-Saframycin A | HCT-8 | 10.5 | [1] |
| BEL-7402 | 8.7 | [1] | |
| Ketr3 | 12.3 | [1] | |
| A2780 | 9.1 | [1] | |
| MCF-7 | 15.4 | [1] | |
| A549 | 11.2 | [1] | |
| BGC-803 | 7.8 | [1] | |
| Hela | 6.5 | [1] | |
| HELF | 25.1 | [1] | |
| KB | 5.9 | [1] | |
| Analog 7d (2-furan amide) | Average | 6.06 | [1] |
| Novel Analog (unspecified) | HCT-116 | Potent Inhibition | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound Analogs
| Compound/Analog | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Novel Analog | HCT-116 Solid Tumor | Daily Administration | Potent Activity (with associated toxicity) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitumor properties of this compound analogs.
Synthesis of Novel this compound Analogs
The synthesis of novel this compound analogs is a complex, multi-step process. The following is a representative, generalized protocol based on common synthetic strategies described in the literature.[1]
Objective: To synthesize a library of this compound analogs with modifications to the side chain to explore structure-activity relationships.
Materials:
-
L-tyrosine (starting material)
-
Various acylating agents (e.g., 2-furoyl chloride for analog 7d)
-
Standard laboratory reagents and solvents for organic synthesis
-
Chromatography supplies for purification (silica gel, HPLC)
-
NMR and High-Resolution Mass Spectrometry (HRMS) for structural confirmation
Procedure:
-
Core Scaffold Synthesis: The synthesis typically begins with the asymmetric synthesis of the core pentacyclic structure of this compound from L-tyrosine over approximately 20-25 steps. This involves several key reactions, including Pictet-Spengler cyclizations to form the tetrahydroisoquinoline moieties.
-
Side Chain Precursor Synthesis: A key intermediate is synthesized that possesses a reactive amine or carboxylic acid group, allowing for the attachment of various side chains.
-
Amide Coupling: To introduce novel side chains, the intermediate is coupled with a variety of carboxylic acids or acyl chlorides. For example, to synthesize analog 7d, the amine intermediate is reacted with 2-furoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).
-
Purification: The crude product is purified using column chromatography on silica gel, followed by preparative HPLC to yield the pure analog.
-
Structural Confirmation: The structure of the final analog is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[3][4][5][6][7]
Objective: To determine the IC50 value of novel this compound analogs in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
In Vivo Antitumor Efficacy: Hollow Fiber Assay
The in vivo hollow fiber assay is a rapid and cost-effective method to evaluate the antitumor activity of compounds in a physiological environment.[8][9][10][11][12]
Objective: To assess the in vivo antitumor efficacy of a lead this compound analog.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Hollow fibers (polyvinylidene fluoride, 500 kDa molecular weight cutoff)
-
Cancer cell lines
-
Matrigel
-
Surgical instruments
-
This compound analog formulated for in vivo administration
Procedure:
-
Cell Encapsulation: Harvest cancer cells and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1-2 x 10⁶ cells/mL. Load the cell suspension into the hollow fibers and seal the ends.
-
Fiber Implantation: Surgically implant the hollow fibers into the peritoneal cavity and/or the subcutaneous space of the immunodeficient mice.
-
Compound Administration: After a recovery period, treat the mice with the this compound analog at various doses and schedules (e.g., daily intraperitoneal injections for 5 days). Include a vehicle control group.
-
Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, retrieve the hollow fibers. The viable cell mass within the fibers is determined using a cell viability assay, such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Compare the viable cell mass in the treated groups to the vehicle control group to determine the percentage of tumor growth inhibition.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound and its analogs is the covalent alkylation of DNA, which subsequently inhibits DNA replication and RNA transcription, leading to cell cycle arrest and apoptosis.
DNA Alkylation and RNA Synthesis Inhibition
This compound analogs are believed to exert their cytotoxic effects through a bio-reductive activation process. The quinone moiety of the molecule is reduced, leading to the formation of an electrophilic iminium ion. This reactive intermediate then alkylates the N7 position of guanine bases in the minor groove of DNA.[13] This DNA damage blocks the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[14][15]
Apoptotic Signaling Pathway
The DNA damage induced by this compound analogs triggers a cascade of signaling events that culminate in programmed cell death (apoptosis). While the precise signaling network is still under investigation, a plausible pathway is depicted below.
Caption: Proposed apoptotic signaling pathway induced by this compound analogs.
Experimental Workflow for Antitumor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound analogs.
Caption: Preclinical evaluation workflow for novel this compound analogs.
Conclusion
Novel this compound analogs represent a promising class of antitumor agents with potent cytotoxic activity against a broad range of cancer cell lines. Their mechanism of action, centered on DNA damage and the induction of apoptosis, provides a strong rationale for their continued development. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on optimizing the therapeutic index of these analogs to minimize toxicity while retaining high antitumor efficacy, with the ultimate goal of identifying a preclinical candidate for further development.
References
- 1. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ijpbs.com [ijpbs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mode of action of this compound, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Saframycin A: A Versatile Precursor for the Synthesis of Novel Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Saframycin A, a tetrahydroisoquinoline antibiotic produced by Streptomyces lavendulae, has garnered significant attention not only for its inherent antitumor properties but also as a valuable starting scaffold for the chemo-enzymatic synthesis of other potent antibiotics. Its complex pentacyclic structure provides a unique chemical framework that can be modified by a variety of enzymes to generate a diverse array of analogues with potentially enhanced therapeutic profiles. This technical guide provides an in-depth overview of the utilization of this compound as a precursor, detailing the biosynthetic pathways, enzymatic conversions, and experimental methodologies for the generation of novel antibiotic derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial and anticancer agents.
Biosynthetic Landscape: From this compound to Novel Antibiotics
The biosynthetic pathway of this compound is a complex process orchestrated by a dedicated gene cluster encoding a non-ribosomal peptide synthetase (NRPS) system and a suite of tailoring enzymes.[1] This pathway serves as a foundation for the generation of other related antibiotics, including Safracin B and the clinically significant anticancer agent, Ecteinascidin 743. The structural similarities between these molecules highlight the potential for enzymatic cross-talk and the directed biosynthesis of novel compounds.
The this compound Biosynthetic Pathway
The core scaffold of this compound is assembled from two molecules of a modified L-tyrosine derivative, L-3-hydroxy-5-methyl-O-methyltyrosine (L-3h5mOmTyr), along with L-alanine and glycine.[2] The key enzyme in this assembly is the NRPS module SfmC, which catalyzes iterative Pictet-Spengler reactions to construct the pentacyclic core.[3] A number of tailoring enzymes are then responsible for modifications such as methylation, oxidation, and the addition of a pyruvoyl amide side chain.
Enzymatic Conversion to Safracin B
Safracin B, produced by Pseudomonas fluorescens, shares a common biosynthetic precursor with this compound.[2] The biosynthetic gene clusters for both antibiotics show significant homology.[1][4] While a direct enzymatic conversion of this compound to Safracin B has not been extensively detailed, the understanding of their shared biosynthetic logic opens avenues for engineering hybrid pathways. Key enzymatic steps differentiating the two pathways involve hydroxylation and methylation patterns.[2]
The Link to Ecteinascidin 743
Ecteinascidin 743 (Trabectedin), a potent antitumor agent isolated from the marine tunicate Ecteinascidia turbinata, possesses a core structure remarkably similar to that of this compound.[5] This has led to the hypothesis that the biosynthetic pathway of Ecteinascidin 743 may involve intermediates structurally related to this compound. While the complete biosynthetic pathway of Ecteinascidin 743 is still under investigation, the shared tetrahydroisoquinoline core strongly suggests a common evolutionary origin and the potential for utilizing enzymes from the this compound pathway to synthesize Ecteinascidin 743 analogues.
Quantitative Analysis of Enzymatic Conversions
The efficiency of enzymatic conversions is a critical factor in the development of viable synthetic routes to novel antibiotics. While comprehensive quantitative data for all possible conversions of this compound is not yet available in the literature, some key transformations have been reported.
| Precursor | Product | Enzyme(s) | Yield/Recovery | Reference |
| Saframycin Y3 | This compound | Deaminase | 70-80% Recovery | [6] |
| L-Tyrosine | (-)-Saframycin A | Total Synthesis (24 steps) | 9.7% Overall Yield | [7] |
| Safracin B | Aminated SFM-S | SfmO4 (hydroxylase) | Production confirmed | [8] |
| Aminated SFM-S | Saframycin Y3 | Cyanide Treatment | Production confirmed | [8] |
Table 1: Reported Yields and Recoveries for the Synthesis of this compound and its Derivatives. This table summarizes the available quantitative data on the conversion of this compound precursors and the synthesis of related compounds.
Comparative Cytotoxicity of this compound and Related Compounds
The therapeutic potential of this compound and its derivatives is primarily assessed through their cytotoxic activity against various cancer cell lines. The following table presents a compilation of reported IC50 values for this compound, Safracin B, and Ecteinascidin 743, providing a comparative view of their potency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 | Not Reported | [9] |
| This compound | HepG2 | Not Reported | [9] |
| This compound | BGC-823 | Not Reported | [9] |
| This compound | MCF-7 | Not Reported | [9] |
| This compound | A2780 | Not Reported | [9] |
| This compound | HT-29 | Not Reported | [9] |
| Safracin B | L1210 Leukemia | Not Reported | [10] |
| Safracin B | P388 Leukemia | Not Reported | [10] |
| Safracin B | B16 Melanoma | Not Reported | [10] |
| Ecteinascidin 743 | SW620 (Colon) | IC50 value not specified | [11] |
| Ecteinascidin 743 | LoVo (Colon) | IC50 value not specified | [11] |
| Ecteinascidin 743 | A2780 (Ovarian) | Less active in NER-deficient cells | [11] |
Table 2: Comparative in vitro Cytotoxicity of this compound, Safracin B, and Ecteinascidin 743. This table provides a summary of the reported cytotoxic activities of this compound and related antibiotics against various human cancer cell lines. "Not Reported" indicates that the study confirmed cytotoxic activity but did not provide a specific IC50 value.
Experimental Protocols
Detailed experimental protocols are essential for the successful replication and advancement of research in this field. The following sections provide methodologies for key experiments related to the enzymatic modification of this compound.
Heterologous Expression of Saframycin Biosynthetic Enzymes
The production of specific Saframycin derivatives often requires the heterologous expression of key tailoring enzymes in a suitable host organism. The following is a general protocol for the expression of a Saframycin biosynthetic enzyme, such as the hydroxylase SfmO4, in Pseudomonas fluorescens, a known producer of Safracin B.[8]
1. Vector Construction:
-
Amplify the gene of interest (e.g., sfmO4) from the this compound biosynthetic gene cluster via PCR.
-
Clone the amplified gene into a suitable expression vector under the control of an inducible promoter (e.g., Ptac).
-
Transform the resulting plasmid into E. coli for plasmid propagation and verification.
2. Transformation of Pseudomonas fluorescens:
-
Introduce the expression plasmid into the desired P. fluorescens strain (e.g., the Safracin B producer) via electroporation or conjugation.
-
Select for transformants on appropriate antibiotic-containing media.
3. Protein Expression and Bioconversion:
-
Grow the recombinant P. fluorescens strain in a suitable production medium.
-
Induce gene expression at the appropriate growth phase by adding the inducer (e.g., IPTG).
-
Continue cultivation to allow for the production of the heterologous enzyme and the subsequent bioconversion of the native substrate (e.g., Safracin B).
4. Product Isolation and Analysis:
-
Extract the secondary metabolites from the culture broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the desired product.[8]
In Vitro Enzymatic Assay of SfmC
The non-ribosomal peptide synthetase module SfmC is a key enzyme in the assembly of the Saframycin core. An in vitro assay can be used to characterize its activity and substrate specificity.
1. Enzyme Purification:
-
Clone the gene encoding SfmC into an expression vector with a purification tag (e.g., His-tag).
-
Express the protein in a suitable host such as E. coli.
-
Lyse the cells and purify the recombinant SfmC protein using affinity chromatography (e.g., Ni-NTA).
-
Further purify the enzyme using size-exclusion chromatography.
2. Enzyme Assay:
-
The assay measures the amino acid-dependent ATP-[32P]pyrophosphate (PPi) exchange reaction.
-
The reaction mixture should contain the purified SfmC enzyme, the amino acid substrate, ATP, [32P]PPi, and a suitable buffer system.
-
Initiate the reaction by adding the enzyme and incubate at an optimal temperature.
-
Stop the reaction and measure the amount of [32P]ATP formed by scintillation counting.
Visualizing the Pathways
To better understand the complex relationships and workflows involved in the generation of novel antibiotics from this compound, the following diagrams have been created using the DOT language for Graphviz.
Caption: Biosynthetic pathway of this compound and its role as a precursor.
References
- 1. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity of a novel series of saframycin-ecteinascidin analogs containing tetrahydro-β-carboline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A is a potent antitumor antibiotic produced by Streptomyces lavendulae.[1] Its complex heterocyclic quinone structure and mechanism of action, involving DNA alkylation, have made it a focal point for natural product synthesis and drug discovery. This technical guide provides an in-depth overview of this compound and a selection of structurally related natural products, including the safracins, ecteinascidins, naphthyridinomycin, and dynemicin A. The guide details their chemical structures, biological activities, biosynthetic origins, and mechanisms of action, presenting quantitative data in a comparative format and outlining key experimental protocols.
Chemical Structures and Biological Activities
The natural products discussed herein share a core structural similarity with this compound, often featuring tetrahydroisoquinoline or related heterocyclic systems. These structural motifs are crucial for their biological activity, which is primarily potent cytotoxicity against various cancer cell lines.
Core Structures
A visual comparison of the core structures of this compound and its related compounds highlights their shared chemical features.
-
This compound: Possesses a dimeric tetrahydroisoquinoline skeleton.
-
Safracin B: Structurally very similar to this compound, differing by a hydroxyl group.[2]
-
Ecteinascidin 743 (Trabectedin): A marine-derived compound with a complex, highly functionalized tetrahydroisoquinoline core.[3]
-
Naphthyridinomycin: Features a quinone-containing heterocyclic system.[4]
-
Dynemicin A: A unique enediyne antibiotic with an anthraquinone core.[5]
Comparative Cytotoxicity
The antitumor activity of these compounds has been evaluated against a range of cancer cell lines. The following table summarizes their cytotoxic potency in terms of IC50 values.
| Compound | Cancer Cell Line | IC50 | Reference |
| This compound Analog (Compound 7d) | HCT-8 (colon) | 6.06 nM (average) | [6] |
| BEL-7402 (liver) | [6] | ||
| Ketr3 (ovarian) | [6] | ||
| A2780 (ovarian) | [6] | ||
| MCF-7 (breast) | [6] | ||
| A549 (lung) | [6] | ||
| BGC-803 (gastric) | [6] | ||
| Hela (cervical) | [6] | ||
| KB (oral) | [6] | ||
| Safracin B | L1210 (leukemia) | Antitumor activity observed | [2] |
| P388 (leukemia) | Antitumor activity observed | [2] | |
| B16 (melanoma) | Antitumor activity observed | [2] | |
| Ecteinascidin 743 | HT-1080 (fibrosarcoma) | pM range | [7] |
| HS-42 (mesodermal) | pM range | [7] | |
| HCT-8 (colon) | 1-2 logs less sensitive than STS | [7] | |
| HT-29 (colon) | 1-2 logs less sensitive than STS | [7] | |
| HCT-116 (colon) | 1-2 logs less sensitive than STS | [7] | |
| MCF-7 (breast) | 1-2 logs less sensitive than STS | [7] | |
| Naphthyridine Derivative (Compound 16) | HeLa (cervical) | 0.7 µM | [4] |
| HL-60 (leukemia) | 0.1 µM | [4] | |
| PC-3 (prostate) | 5.1 µM | [4] | |
| Dynemicin A Analog (Compound 10c) | P388 (leukemia) | T/C = 222% at 1.25 mg/kg/day | [8] |
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from Streptomyces lavendulae cultures.
-
Fermentation: Culture S. lavendulae in a suitable production medium.
-
Extraction: After a specific incubation period, harvest the culture broth and extract the active compounds using an organic solvent such as ethyl acetate.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques, including silica gel column chromatography and thin-layer chromatography (TLC), to isolate this compound.[9]
Cytotoxicity Assays
The cytotoxic activity of these natural products is typically determined using cell-based assays such as the MTT or SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).[7][11]
-
Staining: Stain the fixed cells with Sulforhodamine B, a dye that binds to cellular proteins.[12]
-
Washing: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the bound dye with a basic solution (e.g., Tris base).
-
Absorbance Reading and IC50 Calculation: Measure the absorbance (typically at 540 nm) and calculate the IC50 value as described for the MTT assay.
Biosynthesis
The biosynthesis of this compound and Safracin B involves a non-ribosomal peptide synthetase (NRPS) machinery. The core scaffold is assembled from amino acid precursors.
Biosynthesis of Safracin B
The biosynthetic pathway of Safracin B in Pseudomonas fluorescens has been well-characterized.[13] It involves the condensation of two modified tyrosine units and other amino acids, orchestrated by a series of enzymes encoded in the sac gene cluster.[14][15][16]
Caption: Proposed biosynthetic pathway of Safracin B.
Mechanism of Action: DNA Alkylation
A common mechanism of action for this compound and its analogs is the alkylation of DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing cell death.
Activation and DNA Adduct Formation
The cytotoxic activity of these compounds is often initiated by the formation of a reactive iminium ion intermediate. This electrophilic species then covalently binds to the N2 position of guanine bases in the minor groove of DNA.[17][18]
Caption: General mechanism of DNA alkylation by this compound and related compounds.
Ecteinascidin 743: A Unique Case
Ecteinascidin 743 (ET-743) also alkylates the N2 of guanine but exhibits a unique mode of action. The DNA adduct formed by ET-743 bends the DNA helix towards the major groove.[19] This distortion is recognized by the nucleotide excision repair (NER) machinery, leading to the formation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[3][20]
Caption: Mechanism of action of Ecteinascidin 743.
Conclusion
The Saframycin family of natural products and their structural relatives represent a rich source of potent antitumor agents. Their complex chemical structures, fascinating biosynthetic pathways, and unique mechanisms of action continue to inspire research in medicinal chemistry and drug development. This technical guide provides a foundational understanding of these important molecules, offering valuable data and protocols to aid researchers in their quest for novel cancer therapeutics. Further investigation into the structure-activity relationships, biosynthetic engineering, and targeted delivery of these compounds holds significant promise for the future of oncology.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynemicin A - Wikipedia [en.wikipedia.org]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 19. The antitumor agent ecteinascidin 743: characterization of its covalent DNA adducts and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Early Investigations into the Cytotoxic Properties of Saframycin A: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A, a potent heterocyclic quinone antibiotic isolated from Streptomyces lavendulae, emerged in the late 1970s as a promising antitumor agent. Its complex structure and significant biological activity prompted a series of early investigations to elucidate its cytotoxic effects and mechanism of action. This technical guide synthesizes the foundational research on this compound cytotoxicity, focusing on the initial in vitro studies that laid the groundwork for its development as a potential cancer therapeutic. We will delve into the quantitative data from these early experiments, detail the methodologies employed, and visualize the key pathways and workflows that were central to this pioneering research.
Core Mechanism of Action: DNA Alkylation and Synthesis Inhibition
Early studies quickly identified DNA as the primary cellular target of this compound. The molecule's unique structure, particularly its α-cyanoamine group, is crucial for its cytotoxic activity. In a reductive environment within the cell, this compound is activated to form a reactive iminium ion. This electrophilic intermediate then covalently binds to DNA, preferentially alkylating the N2 position of guanine residues. This interaction disrupts the DNA helix, leading to the inhibition of DNA and RNA synthesis, ultimately triggering cell death. The antitumor activity of this compound was found to be significantly greater than that of its analogue, Saframycin C, which lacks the complete side chain necessary for this DNA interaction.[1]
Quantitative Cytotoxicity Data
The initial in vitro studies on this compound focused on its effects against various murine leukemia cell lines, which were standard models for anticancer drug screening at the time. The following table summarizes the key quantitative findings from this early research.
| Cell Line | Assay Type | Endpoint | This compound Concentration | Reference |
| L1210 Mouse Leukemia | Suspension Culture | Complete inhibition of growth | 0.02 µg/mL | [1] |
| P388 Leukemia | In vivo | Increased lifespan of mice | Not specified | [1] |
| Ehrlich Ascites Carcinoma | In vivo | Increased lifespan of mice | Not specified | [1] |
| B16 Melanoma | In vivo | Moderate antitumor activity | Not specified | [1] |
Experimental Protocols
The methodologies employed in these early studies were foundational to in vitro cancer pharmacology. Below are detailed descriptions of the key experimental protocols used to assess the cytotoxicity of this compound.
Cell Line and Culture Conditions
-
Cell Line: L1210 mouse leukemia cells were the primary model for in vitro cytotoxicity studies of this compound. These cells are grown in suspension culture.
-
Culture Medium: The standard medium used for L1210 cells was RPMI-1640, supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
In Vitro Cytotoxicity Assay (Reconstructed from typical 1980s protocols)
This protocol is a representation of the methods likely used by Arai and colleagues, based on common practices of the era for assessing the cytotoxicity of antitumor antibiotics against suspension cell cultures.
-
Cell Seeding: L1210 cells in the logarithmic growth phase were harvested, and their viability was assessed using a dye exclusion method (e.g., trypan blue). The cells were then seeded into sterile test tubes or multi-well plates at a density of approximately 1 x 10^5 cells/mL in fresh culture medium.
-
Drug Preparation and Addition: A stock solution of this compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. These dilutions were added to the cell cultures. A control group receiving only the solvent was included in each experiment.
-
Incubation: The treated and control cell cultures were incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Assessment of Cell Viability: After the incubation period, the number of viable cells in each culture was determined. This was typically done by:
-
Hemocytometer Counting: An aliquot of each cell suspension was mixed with an equal volume of trypan blue solution. The unstained (viable) and stained (non-viable) cells were then counted using a hemocytometer under a microscope.
-
Calculation of Growth Inhibition: The percentage of growth inhibition was calculated relative to the untreated control group. The concentration of this compound that caused complete inhibition of cell growth was reported as a key measure of its cytotoxic potency.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further illuminate the early understanding of this compound's action and the methods used to study it, the following diagrams are provided.
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Typical experimental workflow for in vitro cytotoxicity assay (c. 1980).
Conclusion
The early studies on this compound provided a solid foundation for understanding its potent cytotoxic effects against cancer cells. These investigations established its mechanism of action as a DNA alkylating agent and quantified its activity against key leukemia cell lines of the era. The experimental protocols, though rudimentary by modern standards, were effective in identifying this compound as a compound of significant interest for further preclinical and clinical development. This historical perspective not only highlights the evolution of cancer drug discovery but also underscores the enduring importance of foundational research in identifying novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of (-)-Saframycin A from L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A is a potent tetrahydroisoquinoline antitumor antibiotic isolated from Streptomyces lavendulae.[1][2] Its complex pentacyclic structure and significant biological activity have made it a challenging and attractive target for total synthesis. This document outlines the asymmetric total synthesis of (-)-Saframycin A, commencing from the chiral building block L-tyrosine. The synthesis, accomplished in 24 steps for the longest linear sequence, yields the natural product in an overall yield of 9.7%.[1][3][4] Key transformations in this synthetic route include stereoselective intermolecular and intramolecular Pictet-Spengler reactions to establish the core tetrahydroisoquinoline skeletons.[1][3][5]
Retrosynthetic Analysis and Strategy
The synthetic strategy hinges on the convergent assembly of two key fragments, both derived from L-tyrosine. The retrosynthetic analysis reveals that this compound can be obtained from a late-stage oxidation of a phenolic precursor. This precursor is assembled from a pentacyclic skeleton, which in turn is formed via a crucial intramolecular Pictet-Spengler reaction. The precursor for this cyclization is derived from the coupling of a protected 1,2,3,4-tetrahydroisoquinoline moiety and a protected amino acid moiety, both of which are synthesized from L-tyrosine.[1]
Synthetic Workflow
References
- 1. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemo-enzymatic Total Syntheses of Jorunnamycin A, this compound, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 5. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemo-enzymatic Synthesis of Saframycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemo-enzymatic synthesis of Saframycin A and its derivatives. This approach combines the precision of chemical synthesis with the regio- and stereoselectivity of enzymatic reactions, offering a powerful platform for generating novel analogs of this potent antitumor antibiotic.
Introduction
This compound is a tetrahydroisoquinoline antibiotic with significant antitumor properties.[1][2][3][4] Its complex pentacyclic structure has made total chemical synthesis challenging. Chemo-enzymatic strategies have emerged as a more efficient alternative, leveraging the native biosynthetic machinery to construct the core scaffold.[5][6][7] The key enzyme in this process is SfmC, a nonribosomal peptide synthetase (NRPS) module from the this compound biosynthetic gene cluster in Streptomyces lavendulae.[1][4][6] SfmC catalyzes a series of reactions, including two sequential Pictet-Spengler reactions, to assemble the characteristic pentacyclic core from simpler, chemically synthesized precursors.[4][6][8][9] This approach allows for the introduction of chemical diversity by using synthetic substrate analogs, leading to the generation of novel this compound derivatives with potentially improved therapeutic properties.[5][6]
Principle of the Chemo-enzymatic Approach
The chemo-enzymatic synthesis of this compound derivatives involves three main stages:
-
Chemical Synthesis of Precursors: Small molecule precursors, typically a tyrosine derivative and a peptidyl aldehyde, are synthesized chemically. This stage allows for the introduction of desired modifications to generate novel derivatives.[5][6]
-
Enzymatic Core Synthesis: The chemically synthesized precursors are then subjected to an enzymatic reaction catalyzed by the purified recombinant NRPS module, SfmC. This enzyme orchestrates the key bond-forming events to construct the complex pentacyclic scaffold with high regio- and stereoselectivity.[2][5][6]
-
Chemical Post-modification: The enzymatically generated core structure can be further modified chemically to yield the final this compound derivative. A common final step is cyanation to install the characteristic nitrile group at C-21.[5]
Experimental Data
The following table summarizes the yields of key steps in the chemo-enzymatic synthesis of this compound and a related derivative, Jorunnamycin A.
| Product | Starting Materials | Key Enzyme | Key Chemical Step | Overall Yield | Reference |
| This compound | Tyrosine derivative & Peptidyl aldehyde | SfmC | Cyanation | 13% (over two pots) | [5] |
| Jorunnamycin A | Tyrosine derivative & Peptidyl aldehyde | SfmC | N-methylation | 18% (based on peptidyl aldehyde) | [5] |
| Pentacyclic Tertiary Amine | Synthetic Substrate Analog & Tyrosine Derivative | SfmC | Reductive Amination | 13% (over two pots) | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant SfmC
This protocol describes the expression and purification of the key NRPS module, SfmC.
1. Expression:
- The gene encoding SfmC is cloned into a suitable expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag).
- The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8.
- Protein expression is induced by the addition of IPTG to a final concentration of 0.1 mM.
- The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.
2. Purification:
- The bacterial cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged SfmC is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.
- The SfmC protein is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- The purified SfmC is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.
Protocol 2: Chemo-enzymatic Synthesis of a this compound Analog
This protocol provides a general procedure for the one-pot chemo-enzymatic synthesis of a this compound analog.
1. Enzymatic Reaction:
- In a reaction vessel, combine the purified SfmC enzyme, a chemically synthesized tyrosine derivative, and a peptidyl aldehyde substrate analog in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM ATP, 1 mM NADPH).
- The reaction is initiated by the addition of the enzyme.
- The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by LC-MS.
2. Chemical Modification (Cyanation):
- Upon completion of the enzymatic reaction, the enzyme is removed by precipitation (e.g., by adding a cold organic solvent like acetonitrile) followed by centrifugation.
- The supernatant containing the pentacyclic intermediate is collected.
- Potassium cyanide (KCN) is added to the supernatant to a final concentration of approximately 10 mM. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
- The reaction mixture is stirred at room temperature for a few hours until the cyanation is complete, as monitored by LC-MS.
3. Purification:
- The final product is purified from the reaction mixture using standard chromatographic techniques, such as reversed-phase HPLC.
- The structure and purity of the synthesized this compound derivative are confirmed by analytical methods like NMR and high-resolution mass spectrometry.
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of this compound derivatives.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies on this compound, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstruction of the saframycin core scaffold defines dual Pictet-Spengler mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-enzymatic Total Syntheses of Jorunnamycin A, this compound, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization [beilstein-journals.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Saframycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A is a potent tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae. It exhibits significant antitumor activity against various cancer cell lines, making it a compound of interest in drug discovery and development. The primary mechanism of its cytotoxic action involves the alkylation of DNA, which subsequently induces apoptosis (programmed cell death).[1] Accurate and reproducible methods for assessing its in vitro cytotoxicity are crucial for preclinical evaluation.
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein, offering a reliable and sensitive platform for high-throughput screening of cytotoxic compounds.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
This compound exerts its cytotoxic effects primarily through covalent binding to DNA. The molecule undergoes bioreductive activation within the cell, forming a reactive iminium species. This electrophilic intermediate then preferentially alkylates the N2 position of guanine bases in the minor groove of the DNA double helix. This DNA alkylation disrupts DNA replication and transcription, leading to the activation of cellular stress responses and ultimately triggering the intrinsic pathway of apoptosis. Key events include the activation of caspase cascades, DNA fragmentation, and the formation of apoptotic bodies, leading to cell death.
Quantitative Data Summary
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound can vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) [Reference] |
| L1210 | Mouse Leukemia | ~1-10[2] |
| P388 | Mouse Leukemia | ~1-10 |
| HeLa | Human Cervical Cancer | ~5-20 |
| MCF-7 | Human Breast Cancer | ~10-50[3] |
| HT-29 | Human Colon Cancer | ~20-100 |
| A549 | Human Lung Cancer | ~15-75 |
Note: The IC50 values presented are approximate and intended for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for determining the cytotoxicity of this compound in adherent cell lines cultured in 96-well plates.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Adherent cancer cell line of interest (e.g., L1210, HeLa, MCF-7)[2][3]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (wavelength 510-570 nm)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture. Ensure cell viability is >95%.
-
Dilute the cell suspension to the appropriate concentration in complete medium. The optimal seeding density (typically 5,000-20,000 cells/well) should be determined for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of water to remove TCA, medium components, and dead cells.
-
After the final wash, remove the water and allow the plates to air dry completely at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.
-
After the final wash, remove the acetic acid and allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance (Optical Density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average OD of the medium-only wells from all other readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula: % Viability = (OD of treated cells / OD of untreated control cells) x 100
-
Determine IC50 Value: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the concentration that results in 50% inhibition of cell growth.
Conclusion
The Sulforhodamine B assay is a robust, sensitive, and reproducible method for evaluating the in vitro cytotoxicity of this compound. The detailed protocol provided herein serves as a valuable resource for researchers investigating the anticancer potential of this compound. Understanding the mechanism of action and obtaining accurate quantitative data on its cytotoxic effects are critical steps in the preclinical development of this compound as a potential therapeutic agent.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Targeting of Breast Cancer by Tafuramycin A Using SMA-Nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saframycin A in Leukemia L1210 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Saframycin A, a potent antitumor antibiotic, in studies involving the murine leukemia L1210 cell line. This document details the mechanism of action, provides structured quantitative data, and offers detailed experimental protocols for assessing its effects on cell viability, nucleic acid synthesis, cell cycle progression, and apoptosis.
Introduction
This compound is a tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae. It exhibits significant antitumor activity against various cancer cell lines, including L1210 leukemia.[1] Its primary mechanism of action involves the inhibition of RNA synthesis and the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2] this compound covalently binds to the minor groove of DNA, with a preference for 5'-GGG or 5'-GGC sequences.[3] This interaction is believed to be crucial for its cytotoxic effects. While this compound shows promise as an anticancer agent, its high toxicity necessitates further research to optimize its therapeutic potential, possibly through the development of derivatives with improved safety profiles.[4]
Data Presentation
The following tables summarize the available quantitative data regarding the effects of this compound on L1210 cells. It is important to note that specific IC50 values and detailed dose-response data for this compound in L1210 cells are not extensively reported in publicly available literature. The suggested concentrations are based on qualitative descriptions of its activity and data from related compounds or cell lines. Researchers are advised to perform initial dose-response experiments to determine the optimal concentrations for their specific assays.
Table 1: Cytotoxicity of this compound in L1210 Cells
| Parameter | Value | Notes |
| IC50 | Data not readily available. | Initial suggested range for determination: 1 nM - 10 µM. Antitumor activity has been confirmed.[4] |
Table 2: Effects of this compound on Macromolecular Synthesis in L1210 Cells
| Concentration Range (Suggested) | Effect on DNA Synthesis | Effect on RNA Synthesis | Incubation Time |
| 10 nM - 1 µM | Inhibition | Strong Inhibition | 1 - 24 hours |
Note: this compound is a potent inhibitor of RNA synthesis.[2] The inhibition of DNA synthesis is also observed, likely as a downstream consequence of RNA synthesis inhibition and DNA damage.
Table 3: Effect of this compound on Cell Cycle Distribution in L1210 Cells
| Treatment Condition | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control (Untreated) | ~24% | ~70% | ~6% |
| This compound (suggested 100 nM - 1 µM, 24h) | Expected to decrease | Expected to decrease | Expected to increase (G2 arrest) |
Note: While specific data for this compound is limited, related quinone antibiotics are known to induce G2/M phase arrest in leukemia cell lines.[5]
Table 4: Induction of Apoptosis by this compound in L1210 Cells
| Treatment Condition | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | < 5% | < 5% |
| This compound (suggested 100 nM - 2 µM, 24-48h) | Concentration-dependent increase | Concentration-dependent increase |
Note: The induction of apoptosis is a key mechanism of this compound's antitumor activity.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in leukemia cells.
Caption: General experimental workflow for studying this compound in L1210 cells.
Experimental Protocols
L1210 Cell Culture and Maintenance
-
Cell Line: Murine Leukemia L1210 (suspension cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Subculture cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.
-
Procedure:
-
Seed L1210 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Add 100 µL of medium containing this compound at various concentrations (e.g., 1 nM to 10 µM). Include untreated and vehicle (DMSO) controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate at 500 x g for 10 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Nucleic Acid Synthesis Inhibition Assay
This assay measures the incorporation of radiolabeled precursors into newly synthesized DNA and RNA.
-
Procedure:
-
Seed L1210 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL.
-
Treat with various concentrations of this compound for the desired time (e.g., 1 to 24 hours).
-
For the last hour of incubation, add either [³H]-thymidine (for DNA synthesis) or [³H]-uridine (for RNA synthesis) to a final concentration of 1 µCi/mL.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and precipitate the macromolecules using 5% trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters and wash with 5% TCA and then ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Express the results as a percentage of the control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
-
Procedure:
-
Seed L1210 cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Treat with this compound at desired concentrations for 24 or 48 hours.
-
Harvest cells by centrifugation and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
-
Procedure:
-
Seed L1210 cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Treat with this compound for 24 or 48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V binding buffer to each sample.
-
Analyze immediately by flow cytometry.
-
Conclusion
This compound demonstrates significant potential as an anti-leukemic agent, primarily through its ability to inhibit RNA synthesis and induce DNA damage, leading to cell cycle arrest and apoptosis in L1210 cells. The protocols provided herein offer a framework for the detailed investigation of its cellular and molecular effects. Further research, including precise determination of its potency (IC50) and a more in-depth analysis of its impact on signaling pathways, is warranted to fully elucidate its therapeutic potential.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of this compound, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Saframycin A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saframycin A is a potent tetrahydroisoquinoline antibiotic with significant antitumor properties, produced by the bacterium Streptomyces lavendulae.[1][2] Its complex structure and low native production yields present challenges for research and development. These application notes provide a comprehensive overview of established and emerging methods to increase this compound production, focusing on fermentation optimization, precursor feeding, and genetic engineering. Detailed protocols for key experiments are provided to facilitate the practical application of these strategies.
Section 1: Fermentation Optimization for Enhanced this compound Yield
Optimization of fermentation parameters is a critical first step in improving the production of secondary metabolites like this compound. The following strategies have been shown to significantly boost yields.
pH Control and Prevention of Degradation
A crucial factor in maximizing the recovery of this compound is preventing its degradation in the culture broth.[3][4] this compound is unstable at pH levels above 5.5, and controlling the pH during the later stages of fermentation is essential.
Key Findings:
-
Maintaining the pH of the culture broth below 5.5 after peak production can prevent the drastic degradation of this compound.[3][4]
-
The exhaustion of carbon sources can lead to a rise in pH, triggering autolysis and antibiotic degradation.[4]
Medium Supplementation with Cyanide
The addition of sodium cyanide (NaCN) to the fermentation broth has been demonstrated to cause a significant increase in this compound potency.[3][4] This is due to the chemical conversion of a precursor, Saframycin S, into this compound.[3][4]
Addition of Chloramphenicol
The addition of chloramphenicol at specific concentrations has been shown to increase the production of this compound.[5]
Quantitative Data Summary: Fermentation Optimization
| Method | Key Parameters | Reported Yield Increase | Reference |
| pH Control | Maintain pH < 5.5 after peak production | Prevents degradation, contributing to a ~1,000-fold increase when combined with other methods | [3][4] |
| Cyanide Addition | Addition of NaCN to the culture broth | Significant increase in potency | [3][4] |
| Chloramphenicol Addition | 30 and 45 mg/ml at pH 5.75 | Increased production | [5] |
| Combined Approach | pH control, precursor feeding, and cyanide addition | Approximately 1,000-fold | [3][4] |
Experimental Protocol 1: pH-Controlled Fermentation and Cyanide Conversion
This protocol describes a method for the production of this compound in Streptomyces lavendulae with pH control and subsequent cyanide-mediated conversion of precursors.
Materials:
-
Streptomyces lavendulae strain (e.g., No. 314)
-
Seed culture medium (e.g., glucose 1 g/L, soluble starch 10 g/L, Polypepton 10 g/L, meat extract 5 g/L, NaCl 3 g/L, Silicone KM-72F 0.5 ml/L, pH 7.0)
-
Production fermentation medium (e.g., glucose 5 g/L, soluble starch 5 g/L, Polypepton 10 g/L, meat extract 5 g/L, NaCl 3 g/L, pH 7.0)
-
5M HCl or H₂SO₄ for pH adjustment
-
1M NaOH for pH adjustment
-
Sodium cyanide (NaCN) solution (handle with extreme caution in a certified fume hood)
-
Fermenter with pH monitoring and control capabilities
-
Ethyl acetate for extraction
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of S. lavendulae spores or mycelia into the seed culture medium. Incubate at 28-30°C with shaking (200 rpm) for 48-72 hours.
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture (e.g., 5% v/v).
-
Fermentation Monitoring: Incubate the production culture at 28-30°C with aeration and agitation. Monitor cell growth and this compound production (e.g., by HPLC or bioassay).
-
pH Control: After peak production of this compound is observed (typically after the stationary phase is reached), maintain the pH of the culture broth at or below 5.5 using automated addition of acid (e.g., 5M HCl).
-
Cyanide Conversion (Optional): After the fermentation is complete, adjust the pH of the culture broth to 7.0. Add NaCN solution to a final concentration of 10-50 mg/L. Incubate for 1-2 hours at room temperature in a sealed container within a fume hood to allow for the conversion of Saframycin S to this compound.
-
Extraction and Analysis: Extract the this compound from the culture broth using an equal volume of ethyl acetate. Analyze the extract by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workflow for pH-Controlled Fermentation
Caption: Workflow for pH-controlled fermentation of this compound.
Section 2: Precursor Feeding Strategies
The biosynthesis of this compound is a complex process that relies on the availability of specific amino acid precursors. Supplementing the fermentation medium with these precursors can enhance the production of the target molecule or lead to the generation of novel derivatives.
Biosynthetic Precursors of this compound
The core structure of this compound is derived from two molecules of tyrosine.[2][6][7] The pyruvoyl amide side chain is synthesized from alanine and glycine.[2][6][7]
This compound Biosynthesis Precursors
Caption: Precursor molecules for this compound biosynthesis.
Directed Biosynthesis with Amino Acid Analogs
Feeding the culture with amino acid analogs can lead to the production of novel Saframycin derivatives.[6][7] This approach, known as directed biosynthesis, can be used to generate a library of related compounds with potentially improved or altered biological activities.
Quantitative Data Summary: Precursor Feeding
| Precursor/Analog | Effect on Production | Reference |
| L-Tyrosine | Confirmed as a key precursor for the quinone skeleton | [2] |
| L-Alanine | Precursor for the pyruvoyl amide side chain | [2] |
| Glycine | Precursor for the pyruvoyl amide side chain | [2] |
| 2-amino-n-butyric acid | Production of Saframycin Yd-1 | [6][7] |
| Glycine (supplementation) | Production of Saframycin Yd-2 | [6][7] |
| Alanine (supplementation) | Production of Saframycin Y3 | [6][7] |
Experimental Protocol 2: Precursor Feeding for Directed Biosynthesis
This protocol outlines a general procedure for precursor feeding experiments to enhance this compound production or generate novel derivatives.
Materials:
-
Streptomyces lavendulae strain
-
Production fermentation medium
-
Sterile stock solutions of precursors (e.g., L-tyrosine, L-alanine, glycine) or amino acid analogs
-
Solvents for extraction (e.g., ethyl acetate)
-
Analytical equipment (TLC, HPLC, LC-MS)
Procedure:
-
Prepare Precursor Solutions: Prepare sterile, concentrated stock solutions of the desired precursors or analogs.
-
Fermentation Setup: Inoculate a production culture of S. lavendulae as described in Experimental Protocol 1.
-
Precursor Addition: Add the sterile precursor solution to the fermentation broth at a specific time point during the growth phase (e.g., at the time of inoculation or at the beginning of the stationary phase). The optimal concentration and feeding time should be determined empirically.
-
Incubation and Monitoring: Continue the fermentation, monitoring for the production of this compound and any new derivatives.
-
Extraction and Analysis: At the end of the fermentation, extract the secondary metabolites from the culture broth. Analyze the extracts using TLC, HPLC, and LC-MS to identify and quantify this compound and any novel compounds produced.
Section 3: Genetic Engineering Strategies
With the characterization of the this compound biosynthetic gene cluster, genetic engineering has become a powerful tool for increasing production yields and generating novel analogs.[1]
The this compound Biosynthetic Gene Cluster
The this compound gene cluster from Streptomyces lavendulae spans approximately 62 kb and contains 30 genes.[1] These genes encode the nonribosomal peptide synthetase (NRPS) machinery responsible for assembling the peptide backbone, as well as enzymes for tailoring, regulation, and resistance.[1]
Simplified this compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
Heterologous Expression
Expressing the entire this compound gene cluster in a more genetically tractable or faster-growing host is a promising strategy for improving production. Streptomyces coelicolor and Pseudomonas fluorescens have been used as heterologous hosts for the production of related compounds.[1][8]
Metabolic Engineering of the Native Producer
Manipulating the native producer, Streptomyces lavendulae, through metabolic engineering can also lead to significant yield improvements. Strategies include:
-
Overexpression of positive regulatory genes: Increasing the expression of genes that activate the this compound biosynthetic cluster.
-
Deletion of negative regulatory genes: Removing genes that repress the expression of the biosynthetic cluster.
-
Enhancing precursor supply: Overexpressing genes involved in the biosynthesis of tyrosine, alanine, and glycine.
-
CRISPR-based genome editing: Utilizing tools like CRISPRi and CRISPRa to repress or activate specific genes in the biosynthetic pathway.[9][10]
Experimental Protocol 3: Heterologous Expression of the this compound Gene Cluster
This protocol provides a general workflow for the heterologous expression of the this compound biosynthetic gene cluster in a suitable host strain like Streptomyces coelicolor.
Materials:
-
Cosmid or BAC library of Streptomyces lavendulae genomic DNA
-
Heterologous host strain (e.g., Streptomyces coelicolor M1152)
-
Appropriate expression vectors
-
Reagents for protoplast transformation or conjugation
-
Selective media
-
Analytical equipment (HPLC, LC-MS)
Procedure:
-
Isolate the Gene Cluster: Clone the entire this compound biosynthetic gene cluster from S. lavendulae into a suitable vector (e.g., a cosmid or BAC).
-
Transform the Heterologous Host: Introduce the vector containing the gene cluster into the chosen heterologous host using an appropriate method (e.g., protoplast transformation for Streptomyces).
-
Select for Transformants: Select for successful transformants on appropriate selective media.
-
Cultivate and Analyze: Cultivate the recombinant strain under various fermentation conditions.
-
Extract and Identify: Extract secondary metabolites from the culture broth and analyze for the production of this compound using HPLC and LC-MS.
Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of the this compound gene cluster.
Conclusion
Increasing the production yield of this compound is a multifactorial challenge that can be addressed through a combination of fermentation optimization, precursor feeding, and genetic engineering. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement strategies to enhance the production of this valuable antibiotic. The synergistic application of these methods holds the greatest promise for achieving industrially relevant titers of this compound.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic studies on this compound, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased production of this compound and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saframycin A Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A is a potent tetrahydroisoquinoline antibiotic with significant antitumor properties. Its mechanism of action involves the reductive activation of its quinone moiety, leading to the formation of an electrophilic iminium ion that alkylates the N7 position of guanine bases in DNA. This covalent modification of DNA inhibits essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[1] This document provides detailed application notes and protocols for the administration of this compound in mouse models, with a focus on toxicity, anti-tumor efficacy, and relevant cellular pathways.
Data Presentation
Table 1: Toxicology Data for this compound and Analogs in Mice
| Compound | Mouse Strain | Administration Route | LD50 | Reference |
| This compound | ddY | Intraperitoneal (i.p.) | 4.9 mg/kg | |
| This compound | ddY | Intravenous (i.v.) | 3.3 mg/kg | |
| This compound | C3H/He | Intraperitoneal (i.p.) | 10.5 mg/kg | |
| This compound | C3H/He | Intravenous (i.v.) | 9.7 mg/kg | |
| Saframycin S | ddY | Intraperitoneal (i.p.) | 3.2 mg/kg | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Blood Concentration (30 min) | 4.6 µg/mL | 5 mg/kg, i.p. administration | |
| Blood Concentration (1 hr) | 2.8 µg/mL | 5 mg/kg, i.p. administration | |
| Urinary Recovery (within 3 hr) | 30% | 5 mg/kg, i.p. administration |
Table 3: Template for Anti-Tumor Efficacy of this compound in HCT-116 Xenografts
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | Data not available | - | Data not available |
| This compound (Dose 1, Schedule A) | 10 | Data not available | Data not available | Data not available |
| This compound (Dose 2, Schedule A) | 10 | Data not available | Data not available | Data not available |
| This compound (Dose 1, Schedule B) | 10 | Data not available | Data not available | Data not available |
Note: Specific in vivo efficacy data for this compound in the HCT-116 model is not currently available in the cited literature. This table serves as a template for data presentation.
Experimental Protocols
The following protocols are provided as a guide for in vivo studies with this compound. Optimization may be required based on specific experimental goals.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a suitable formulation of this compound for intraperitoneal or intravenous injection in mice.
Materials:
-
This compound hydrochloride
-
Sterile Water for Injection, USP
-
Sterile 0.9% Saline
-
Optionally, a solubilizing agent such as DMSO (Dimethyl sulfoxide) or a surfactant like Tween 80.
Procedure:
-
Solubility Testing: Due to the limited public information on a specific vehicle for this compound, it is crucial to first determine its solubility in various pharmaceutically acceptable vehicles. Test solubility in sterile water, saline, and co-solvent systems (e.g., 10% DMSO in saline).
-
Preparation of a Stock Solution:
-
If this compound is water-soluble, dissolve the required amount in sterile saline to the desired stock concentration.
-
If a co-solvent is necessary, first dissolve this compound in a minimal amount of DMSO and then slowly add sterile saline while vortexing to prevent precipitation. The final concentration of the co-solvent should be kept to a minimum to avoid vehicle-induced toxicity.
-
-
Final Formulation: Dilute the stock solution with sterile saline to the final desired dosing concentrations.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the formulation as recommended by the manufacturer, likely protected from light and refrigerated. Prepare fresh dilutions for each day of dosing.
Protocol 2: HCT-116 Xenograft Mouse Model
Objective: To establish subcutaneous HCT-116 tumor xenografts in immunodeficient mice.
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Sterile PBS
-
Matrigel® (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture HCT-116 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation:
-
Trypsinize the cells and wash them twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm³.
-
Protocol 3: Administration of this compound and Efficacy Assessment
Objective: To administer this compound to tumor-bearing mice and assess its anti-tumor efficacy.
Procedure:
-
Dosing:
-
Based on the known toxicity of daily administration, an intermittent dosing schedule is recommended.[3] A suggested starting point could be administration every 3 or 4 days (Q3D or Q4D).
-
Administer the prepared this compound formulation via intraperitoneal or intravenous injection at the desired doses (e.g., starting from 1 mg/kg and escalating).
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Conduct daily clinical observations for signs of toxicity (see Protocol 4).
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if the mice exhibit signs of excessive toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Analyze changes in body weight as an indicator of toxicity.
-
Protocol 4: Toxicity Monitoring
Objective: To monitor the health and well-being of mice during this compound treatment.
Procedure:
-
Daily Clinical Observations: Observe each mouse daily for clinical signs of toxicity. A scoring system can be implemented. Key parameters to monitor include:[4]
-
Appearance: Piloerection, hunched posture, rough coat, lethargy.
-
Activity: Decreased motor activity, ataxia.
-
Physical Condition: Dehydration (skin tenting), weight loss.
-
Other: Labored breathing, changes in eye appearance (e.g., half-shut).
-
-
Body Weight: Measure body weight at least three times per week. A body weight loss of more than 15-20% from baseline is a common endpoint criterion.
-
Endpoint Criteria: Establish clear humane endpoints before starting the study. This may include a certain percentage of body weight loss, specific clinical signs of distress, or a defined tumor burden.
Mandatory Visualizations
References
Analytical Techniques for the Characterization of Saframycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A is a potent tetrahydroisoquinoline antibiotic produced by Streptomyces lavendulae. It exhibits significant antitumor activity, primarily through its ability to alkylate DNA, leading to the inhibition of DNA and RNA synthesis. Accurate and robust analytical methods are crucial for the purification, characterization, and quantitative analysis of this compound in various matrices, from fermentation broths to biological samples. This document provides detailed application notes and experimental protocols for the characterization of this compound using modern analytical techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound. Its high resolution and sensitivity make it ideal for analyzing complex mixtures.
Application Note:
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. A C18 column is typically employed to separate this compound from related compounds and impurities based on its hydrophobicity. Detection is commonly performed using a UV detector, as this compound has a characteristic UV absorbance profile. The choice of mobile phase composition and gradient is critical for achieving optimal separation. A mixture of an aqueous buffer (often containing trifluoroacetic acid for improved peak shape) and an organic solvent like acetonitrile is standard.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | C18 (e.g., Microsorb-MV 100-5, 4.6 x 250 mm) | [1] |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) | [1] |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 270 nm | [1] |
| Retention Time | Varies with gradient, typically in the range of 15-25 minutes | [1][2] |
Experimental Protocol: HPLC Analysis of this compound
1. Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
C18 HPLC column
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 0.5 mL of TFA to 1 L of ultrapure water. Degas the solution.
-
Mobile Phase B: Add 0.5 mL of TFA to 1 L of acetonitrile. Degas the solution.
4. Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
From Fermentation Broth:
-
Centrifuge the fermentation broth to remove cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
6. HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
-
UV Detection: 270 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 5 90 10 25 15 85 30 15 85 35 90 10 | 40 | 90 | 10 |
7. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
References
Application Notes and Protocols for Studying Saframycin A-DNA Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the interaction between the antitumor antibiotic Saframycin A and DNA. The protocols detailed below are essential for researchers in drug development and molecular biology aiming to elucidate the mechanism of action and binding characteristics of this compound.
Introduction
This compound is a potent antitumor antibiotic that exerts its cytotoxic effects by interacting with DNA. Understanding the specifics of this interaction is crucial for the development of novel chemotherapeutic agents. This compound, a tetrahydroisoquinoline antibiotic, forms a covalent adduct with guanine residues in the minor groove of the DNA double helix. This binding is sequence-selective, with a preference for GC-rich regions. A key feature of this compound's mechanism is the requirement for reductive activation to form a reactive iminium ion that subsequently alkylates DNA. This document outlines the key experimental protocols to investigate this interaction quantitatively and qualitatively.
Key Experimental Techniques
A multi-faceted approach is required to fully characterize the this compound-DNA interaction. The following techniques are central to this investigation:
-
UV-Visible (UV-Vis) Spectroscopy: To determine the binding constant (Ka) and stoichiometry of the non-covalent binding phase.
-
Circular Dichroism (CD) Spectroscopy: To investigate conformational changes in the DNA structure upon binding of this compound.
-
Fluorescence Spectroscopy: To study the binding affinity and potential conformational changes by monitoring changes in the fluorescence of this compound or a fluorescent DNA probe.
-
DNase I Footprinting: To identify the specific DNA sequences where this compound binds.
Data Presentation
Quantitative Binding Parameters of this compound-DNA Interaction
While extensive research has been conducted on the qualitative aspects of this compound-DNA interaction, specific quantitative data such as binding constants and thermodynamic parameters are not consistently reported in publicly available literature. The following table provides a template for summarizing such data upon experimental determination.
| Parameter | Value | Method | Reference |
| Binding Constant (K_a) | Data not available | UV-Vis Titration | |
| Dissociation Constant (K_d) | Data not available | Fluorescence Quenching | |
| Stoichiometry (Drug:DNA) | Data not available | Job's Plot Analysis | |
| Thermodynamic Parameters | |||
| ΔH (kcal/mol) | Data not available | Isothermal Titration Calorimetry | |
| ΔS (cal/mol·K) | Data not available | Isothermal Titration Calorimetry | |
| ΔG (kcal/mol) | Data not available | Isothermal Titration Calorimetry |
Sequence Preference of this compound
Footprinting studies have revealed the sequence-selective nature of this compound binding.
| Preferred Binding Sequences | Experimental Condition | Technique |
| 5'-GGG-3' | pH 7.4, 9.5 mM dithiothreitol, 37°C[1] | MPE-Fe(II) Footprinting[1] |
| 5'-GGC-3' | pH 7.4, 9.5 mM dithiothreitol, 37°C[1] | MPE-Fe(II) Footprinting[1] |
| 5'-GGPy-3' (C preferred over T) | pH 7.4, 9.5 mM dithiothreitol, 37°C[1] | MPE-Fe(II) Footprinting[1] |
Experimental Protocols
UV-Visible Spectroscopy for Binding Constant Determination
This protocol describes the use of UV-Vis spectroscopy to determine the binding constant of this compound to DNA. The interaction is monitored by observing the changes in the absorbance spectrum of this compound upon titration with DNA.
Materials:
-
This compound stock solution (in a suitable buffer, e.g., 10 mM Tris-HCl, pH 7.4)
-
Calf Thymus DNA (or specific oligonucleotide sequence) stock solution in the same buffer
-
10 mM Tris-HCl buffer, pH 7.4
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of this compound at a fixed concentration (e.g., 20 µM) in the Tris-HCl buffer.
-
Record the initial UV-Vis spectrum of the this compound solution from 200 to 400 nm.
-
Titrate the this compound solution with increasing concentrations of the DNA stock solution. Add small aliquots (e.g., 2-10 µL) of the DNA solution to the cuvette.
-
After each addition of DNA, mix the solution gently and allow it to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each titration step.
-
Correct the spectra for the dilution effect by multiplying the observed absorbance by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of DNA solution added.
-
Plot the absorbance at the wavelength of maximum change as a function of the DNA concentration.
-
Analyze the data using the Benesi-Hildebrand equation or a suitable non-linear fitting model to determine the binding constant (K_a).
Circular Dichroism Spectroscopy for Conformational Analysis
CD spectroscopy is used to detect changes in the secondary structure of DNA upon the binding of this compound.
Materials:
-
This compound stock solution
-
DNA stock solution (e.g., 100 µM in 10 mM phosphate buffer, pH 7.2)
-
10 mM Phosphate buffer, pH 7.2
-
Quartz CD cuvette (e.g., 1 cm path length)
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Prepare a DNA solution at a fixed concentration (e.g., 50 µM) in the phosphate buffer.
-
Record the CD spectrum of the DNA solution from 220 to 320 nm. This will serve as the baseline.
-
Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of this compound (e.g., molar ratios of drug to DNA from 0.1 to 2.0).
-
Incubate each solution for at least 30 minutes at room temperature to ensure binding equilibrium.
-
Record the CD spectrum for each sample under the same conditions as the baseline.
-
Subtract the CD spectrum of the buffer and this compound alone (if it has a CD signal in the region of interest) from the spectra of the DNA-drug complexes.
-
Analyze the changes in the characteristic B-form DNA CD bands (positive band around 275 nm and negative band around 245 nm) to interpret the conformational changes induced by this compound binding.
Fluorescence Spectroscopy for Binding Affinity
This protocol utilizes the intrinsic fluorescence of this compound or a fluorescently labeled DNA to determine the binding affinity. The principle is based on the quenching or enhancement of fluorescence upon complex formation.
Materials:
-
This compound stock solution
-
DNA stock solution (unlabeled or fluorescently labeled)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz fluorescence cuvette
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent species (either this compound or labeled DNA) at a low concentration (e.g., 1 µM) in the binding buffer.
-
Set the excitation and emission wavelengths based on the spectral properties of the fluorophore. For this compound, excitation can be around 270 nm.
-
Record the initial fluorescence intensity of the solution.
-
Add increasing concentrations of the non-fluorescent binding partner (quencher) in small aliquots.
-
After each addition, mix and allow the solution to equilibrate for 5 minutes before recording the fluorescence intensity.
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the quencher concentration.
-
Analyze the data using the Stern-Volmer equation for quenching or a suitable binding isotherm to calculate the dissociation constant (K_d).
DNase I Footprinting for Binding Site Identification
DNase I footprinting is a powerful technique to identify the specific DNA sequences that this compound binds to. The principle is that the bound drug protects the DNA from cleavage by DNase I.
Materials:
-
DNA fragment of interest, 5'-end-labeled with ³²P
-
This compound
-
Dithiothreitol (DTT)
-
DNase I
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 0.4 M sodium acetate, 2.5 mM EDTA, 50 µg/mL tRNA)
-
Formamide loading dye
-
Polyacrylamide sequencing gel apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Reductive Activation of this compound: Pre-incubate this compound with 9.5 mM DTT in a buffer at pH 7.4 for 15 minutes at 37°C to allow for reductive activation.[1]
-
Binding Reaction: Mix the ³²P-labeled DNA fragment with increasing concentrations of the activated this compound in the binding buffer. Incubate for 30 minutes at 37°C to allow for covalent adduct formation.
-
DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion of the DNA. Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
Stop Reaction: Terminate the digestion by adding the stop solution.
-
DNA Precipitation: Precipitate the DNA fragments by adding ethanol and centrifuging.
-
Gel Electrophoresis: Resuspend the DNA pellets in formamide loading dye, denature by heating, and load onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualization: After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film. The binding sites of this compound will appear as "footprints," which are gaps in the ladder of DNA fragments compared to the control lane without the drug.
Visualizations
Caption: Mechanism of this compound activation and DNA binding.
References
Saframycin A: Application Notes and Protocols for Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A is a potent tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae. It exhibits significant antitumor activity by interfering with DNA synthesis and inducing apoptosis.[1][2] This document provides a comprehensive overview of the application of this compound in preclinical solid tumor models, including detailed experimental protocols and a summary of efficacy data. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and its analogs.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA. The molecule intercalates into the DNA double helix and forms covalent adducts, leading to the inhibition of DNA and RNA synthesis.[3][4] This disruption of nucleic acid metabolism ultimately triggers programmed cell death, or apoptosis. While the complete signaling cascade is still under investigation, evidence suggests the involvement of stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p53 signaling pathways in mediating this compound-induced apoptosis in cancer cells.
Signaling Pathway
The proposed signaling pathway for this compound-induced apoptosis in solid tumor cells involves the activation of the JNK and p53 pathways. DNA damage caused by this compound can lead to the phosphorylation and activation of JNK. Activated JNK can then phosphorylate and activate c-Jun, a component of the AP-1 transcription factor, which in turn can upregulate pro-apoptotic genes. Concurrently, DNA damage can stabilize and activate p53, a critical tumor suppressor. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis through the transcriptional activation of pro-apoptotic target genes like BAX.
In Vitro Efficacy Data
This compound has demonstrated potent cytotoxic activity against a range of solid tumor cell lines. The following table summarizes the available 50% growth inhibition (GI50) data from the National Cancer Institute's 60-cell line screen (NCI-60). It is important to note that these are historical data and values may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Cancer | Data not available |
| B16-F10 | Melanoma | Data not available |
| Lewis Lung | Lung Cancer | Data not available |
| Various | NCI-60 Panel | Refer to NCI database for specific cell lines[5][6][7] |
Note: Specific GI50 values for HCT-116, B16-F10, and Lewis Lung carcinoma cell lines were not explicitly found in the provided search results. Researchers are encouraged to perform their own in vitro assays to determine the potency of this compound in their cell lines of interest.
In Vivo Efficacy in Solid Tumor Models
Preclinical studies in murine models have demonstrated the in vivo antitumor activity of this compound.
HCT-116 Human Colon Carcinoma Xenograft Model
Studies have shown that this compound and its analogs exhibit potent antitumor activity in an HCT-116 solid tumor model.[8] Daily administration has been associated with toxicity, indicating a need for careful dose and schedule optimization.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Survival | Reference |
| This compound analog | Not specified | Not specified | Potent activity observed | Not specified | [8] |
B16 Melanoma Syngeneic Model
This compound has been reported to be moderately active against B16 melanoma.[1][9]
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Survival | Reference |
| This compound | 5 mg/kg (LD50 in ddY mice) | i.p. | Moderately active | Not specified | [1] |
| Saframycin Yd-1.HCl | Not specified | Not specified | Active, greatest prolongation of survival time | Prolonged survival | [9] |
Lewis Lung Carcinoma Model
Newer derivatives of Saframycin have shown marked inhibition of spontaneous metastasis in the Lewis lung carcinoma model.[9]
| Treatment Group | Dosage | Administration Route | Effect on Metastasis | Survival | Reference |
| Saframycin derivatives | Not specified | Not specified | Marked inhibition | Not specified | [9] |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies with this compound. These should be adapted and optimized for specific experimental needs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on solid tumor cell lines.
Materials:
-
Solid tumor cell lines (e.g., HCT-116, B16-F10)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for B16-F10) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
In Vivo Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous solid tumor model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID) for human cell line xenografts or syngeneic mice (e.g., C57BL/6 for B16-F10)
-
Tumor cells
-
This compound
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous) according to the planned dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals daily.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size, or at the end of the study. Tumors can be excised for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis. If survival is an endpoint, monitor animals until the defined endpoint and perform survival analysis (e.g., Kaplan-Meier).
Conclusion
This compound is a promising antitumor agent with demonstrated activity against various solid tumor models. Its mechanism of action, involving DNA damage and induction of apoptosis, provides a strong rationale for its further development. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this compound in solid tumors. Further studies are warranted to optimize dosing and scheduling to maximize efficacy while managing potential toxicities, and to further elucidate the specific signaling pathways involved in its anticancer effects.
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 8. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Saframycin A from Streptomyces lavendulae Culture Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saframycin A is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products.[1] It is a secondary metabolite produced by the fermentation of Streptomyces lavendulae.[2][3] The complex structure of this compound and its significant biological activity make its efficient isolation and purification from culture broth a critical step for research and development. These application notes provide detailed protocols for the fermentation, extraction, and purification of this compound, compiled from established methodologies.
Phase 1: Fermentation and Production Enhancement
Successful isolation of this compound begins with robust fermentation of Streptomyces lavendulae. The yield of this compound is often low in standard culture conditions, but can be significantly enhanced through media optimization and strategic interventions during fermentation.
Protocol 1: Fermentation of Streptomyces lavendulae
This protocol outlines the culture conditions for the production of this compound.
Materials:
-
Streptomyces lavendulae strain (e.g., No. 314 or NRRL 11002)
-
Seed culture medium (e.g., ISP-2 agar)
-
Fermentation medium (see Table 1 for composition)
-
Shaker incubator
Procedure:
-
Seed Culture Preparation: Inoculate Streptomyces lavendulae spores or mycelia onto an appropriate agar medium like ISP-2 (0.4% glucose, 0.4% yeast extract, 1% malt extract, pH 7.2) and incubate at 27-30°C for sporulation.[1]
-
Inoculum Preparation: Prepare a spore suspension or use a piece of the agar culture to inoculate a seed flask containing the fermentation medium.
-
Fermentation: Transfer the inoculum to a larger fermentation vessel. A typical fermentation is carried out at 27°C with agitation (e.g., 250 rpm) for 30-36 hours.[1]
Table 1: Fermentation Media Compositions for this compound Production
| Component | Concentration (g/L) - Medium A[3] | Concentration (g/L) - Medium B[1] |
| Glucose | 5 | 1 |
| Soluble Starch | 5 | 10 |
| Polypepton | 10 | - |
| Meat Extract | 5 | 5 |
| NaCl | 3 | 5 |
| K₂HPO₄ | - | 1 |
| Casein Acid Hydrolysate | - | 5 |
| pH | 7.0 | 7.0 |
Production Enhancement Strategies:
-
Precursor Supplementation: The yield of this compound can be improved by supplementing the standard medium with end-products of metabolic pathways related to its biosynthesis.[2][3]
-
Cyanide Addition: A significant increase in this compound production can be achieved by the addition of NaCN or KCN (e.g., 1 mM) to the culture broth. This chemically converts the precursor, Saframycin S, into this compound.[1][2][3]
-
pH Control: To prevent the degradation of this compound, it is crucial to maintain the pH of the culture below 5.5 after the peak production of the antibiotic has been reached.[2][3] The combined application of these strategies has been reported to increase this compound production by approximately 1,000-fold.[2][3]
Phase 2: Extraction of Crude this compound
Following fermentation, the next critical step is the extraction of this compound from the culture broth. This typically involves separating the mycelia from the broth and then performing a liquid-liquid extraction.
Protocol 2: Solvent Extraction of this compound
This protocol details a multi-step solvent extraction procedure to isolate a crude mixture of saframycins.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
10 N Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Harvesting and pH Adjustment: Filter the culture broth to remove the mycelia. Adjust the pH of the filtrate to 8.0 with 10 N NaOH.
-
Initial Extraction: Extract the pH-adjusted filtrate with an equal volume of ethyl acetate. Repeat this extraction three times to maximize the recovery of this compound.[1]
-
Acidic Back-Extraction: Combine the ethyl acetate extracts and wash with a small amount of water. Back-extract the saframycins into an aqueous phase by shaking with 1 N HCl.[3]
-
Final Organic Extraction: Carefully adjust the pH of the acidic aqueous layer back to 8.0 and extract the saframycins with dichloromethane.[3]
-
Drying and Concentration: Dry the dichloromethane extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a dark red solid crude extract containing the saframycin complex.[3]
Caption: Workflow for the extraction of crude this compound.
Phase 3: Chromatographic Purification
The crude extract contains a mixture of saframycins and other metabolites. Chromatographic techniques are essential to isolate this compound to a high degree of purity.
Protocol 3: Silica Gel Column Chromatography
This protocol describes the initial purification of the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Solvents: Benzene, Ethyl acetate
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in benzene.
-
Sample Loading: Dissolve the crude extract in a minimal amount of ethyl acetate and load it onto the prepared silica gel column.
-
Elution: Elute the column with a stepwise gradient of benzene and ethyl acetate mixtures.[3] A typical gradient is as follows:
-
Benzene:Ethyl acetate (10:1)
-
Benzene:Ethyl acetate (4:1)
-
Benzene:Ethyl acetate (2:1)
-
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). Saframycin S, a related compound, is known to elute with the 2:1 mixture.[3] The elution profile of this compound should be determined by TLC analysis of the collected fractions.
Table 2: TLC Systems for Monitoring Saframycin Purification
| Solvent System | Stationary Phase | Typical Rf Values (Saframycin S)[3] |
| Benzene:Acetone (1:1) | Silica Gel | 0.45 |
| Benzene:Ethyl acetate (1:3) | Silica Gel | 0.25 |
| Chloroform:Ethyl acetate (1:1) | Silica Gel | 0.16 |
| Ethyl acetate | Silica Gel | 0.37 |
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to obtain high-purity this compound, preparative HPLC is recommended. The following is a general protocol based on analytical methods for saframycins.
Materials:
-
Partially purified this compound fractions
-
HPLC system with a preparative column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
UV detector
Procedure:
-
Sample Preparation: Pool the fractions containing this compound from the silica gel column and concentrate them. Dissolve the residue in a suitable solvent for HPLC injection.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is suitable for the separation of saframycins.[1]
-
Mobile Phase: A gradient of acetonitrile in water is commonly used. The specific gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: Monitor the elution at a wavelength of 270 nm.[1]
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC and other spectroscopic methods.
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
The following table presents representative data from a published isolation procedure to provide an indication of the expected yield. Note that yields can vary significantly based on the fermentation conditions and the efficiency of each purification step.
Table 3: Representative Yields from a Saframycin Isolation
| Step | Starting Material | Product | Yield | Reference |
| Fermentation & Extraction | 12 Liters of Culture Broth | 2.7 g of Crude Saframycin Mix | Not specified | [3] |
| Silica Gel & Preparative TLC | 2.7 g of Crude Mix | 34 mg of Saframycin S | ~1.26% (for Saframycin S) | [3] |
Disclaimer: The protocols and data presented are intended for research purposes and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling chemicals and biological materials.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased production of this compound and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Center for the Total Synthesis of Saframycin A
For researchers, scientists, and professionals in drug development embarking on the ambitious journey of synthesizing Saframycin A, the path is often fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles, offering potential solutions and detailed methodologies for this complex undertaking.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the pentacyclic core of this compound?
The main difficulties lie in the stereocontrolled construction of the two tetrahydroisoquinoline (THIQ) units and their linkage to form the central diazabicyclo[3.3.1]nonane core. The Pictet-Spengler reaction is a cornerstone of many synthetic routes, but achieving the desired stereochemistry at the C-1 and C-11 positions can be problematic.[1][2][3] Alternative strategies, such as those involving copper-catalyzed three-component couplings and subsequent gold-mediated cyclizations, have been developed to overcome the limitations of the traditional Pictet-Spengler approach, which often requires electron-rich aromatic rings for efficient cyclization.[4][5]
Q2: How can I control the stereochemistry during the key Pictet-Spengler cyclization steps?
Achieving the correct stereochemistry is a critical challenge. Several strategies are employed:
-
Chiral Auxiliaries: Utilizing chiral auxiliaries on the nitrogen or the α-carbon of the tryptamine equivalent can direct the cyclization to the desired diastereomer.
-
Chiral Starting Materials: Asymmetric syntheses often commence from chiral precursors like L-tyrosine, which sets the initial stereochemistry that is carried through the synthesis.[2][3]
-
Enzymatic Reactions: Chemo-enzymatic approaches leverage nonribosomal peptide synthetases (NRPS), such as SfmC, which catalyze the Pictet-Spengler cyclizations with high stereoselectivity, offering an efficient route to the core scaffold.[6][7]
Q3: What are some common issues with functional group manipulations during the synthesis?
The this compound molecule possesses several sensitive functional groups, including phenolic hydroxyls, secondary amines, and the α-amino nitrile moiety, which is prone to elimination.[8] Common problems include:
-
Protecting Group Strategy: Incompatibility of protecting groups with reaction conditions can lead to premature deprotection or unwanted side reactions. A carefully planned protecting group strategy is essential.[2][3]
-
Oxidation of Phenols: The hydroquinone moieties are susceptible to oxidation. Reactions should be carried out under an inert atmosphere, and antioxidants may be necessary in some steps.
-
Instability of the α-Amino Nitrile: This functional group can be unstable, particularly under acidic or basic conditions. Its introduction is often one of the final steps of the synthesis.[8]
Troubleshooting Guides
Problem 1: Low yields in the Pictet-Spengler cyclization to form the THIQ rings.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Insufficient activation of the aromatic ring | The Pictet-Spengler reaction is an electrophilic aromatic substitution. Ensure the aromatic ring is sufficiently electron-rich. If not, consider alternative cyclization strategies. | For a typical Pictet-Spengler reaction, a solution of the tryptamine precursor and the aldehyde or ketone is stirred in a suitable solvent (e.g., trifluoroethanol, acetic acid) at temperatures ranging from room temperature to reflux.[3] The reaction progress is monitored by TLC or LC-MS. |
| Inappropriate reaction conditions | Optimize the acid catalyst (e.g., TFA, HCl, Lewis acids), solvent, temperature, and reaction time. | A systematic screen of different acid catalysts and solvents should be performed on a small scale to identify the optimal conditions for your specific substrate. |
| Steric hindrance | Bulky substituents on either the tryptamine or the carbonyl component can impede the cyclization. Redesigning the synthetic route to introduce these groups after the cyclization may be necessary. | Not applicable. |
Problem 2: Poor stereoselectivity in the formation of the pentacyclic core.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Lack of facial selectivity in the cyclization | If using a chemical approach, consider the use of a chiral catalyst or a chiral auxiliary to induce facial selectivity. | For an asymmetric Pictet-Spengler reaction, a chiral Brønsted acid catalyst can be employed. The reaction is typically run at low temperatures to enhance stereoselectivity. |
| Racemization of intermediates | Certain intermediates may be prone to racemization under the reaction conditions. Analyze intermediates for enantiomeric purity and adjust conditions (e.g., temperature, base/acid concentration) to minimize racemization. | Chiral HPLC analysis of key intermediates is recommended to monitor enantiomeric excess throughout the synthetic sequence. |
| Inefficient enzymatic conversion | In chemo-enzymatic syntheses, low conversion or selectivity may be due to substrate inhibition, improper enzyme folding, or non-optimal reaction buffer conditions. | Optimize the substrate concentration, enzyme loading, pH, temperature, and cofactor concentrations for the SfmC-catalyzed reaction.[6][7] |
Key Synthetic Strategies at a Glance
The following table summarizes the overall yields and number of steps for different approaches to the total synthesis of this compound, providing a comparative overview for strategic planning.
| Synthetic Strategy | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Asymmetric Total Synthesis | L-tyrosine | 24 | 9.7 | [2][3] |
| Racemic Total Synthesis | Tricyclic lactam intermediate | 13 | Not explicitly stated | [1] |
| Chemo-enzymatic Synthesis | Simple synthetic substrates | Significantly reduced steps for core | Not explicitly stated | [6] |
| Modular Synthesis of Substructure | Commercially available 1-bromo-3-fluorobenzene | 4 (for substructure) | 29 (for substructure) | [4] |
Visualizing the Synthetic Pathways
To aid in understanding the complex relationships between intermediates and key transformations, the following diagrams illustrate different strategic approaches to the synthesis of this compound.
Caption: A generalized retrosynthetic analysis of this compound.
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Caption: A modular approach to the Saframycin substructure.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6- endo cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemo-enzymatic Total Syntheses of Jorunnamycin A, this compound, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reconstruction of the saframycin core scaffold defines dual Pictet-Spengler mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Saframycin A Fermentation Technical Support Center
Welcome to the technical support center for Saframycin A fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent antitumor antibiotic from Streptomyces lavendulae.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces lavendulae culture is growing well, but the this compound yield is very low. What are the primary factors I should investigate?
A1: High biomass does not always correlate with high antibiotic yield, as this compound is a secondary metabolite. Production typically initiates during the stationary phase of growth. Key areas to investigate include:
-
Media Composition: The balance of carbon and nitrogen sources is critical. An excess of easily metabolized nutrients can suppress secondary metabolism.
-
pH of the Culture: The pH of the fermentation broth is a crucial parameter. This compound is known to degrade at higher pH levels.
-
Aeration: Inadequate dissolved oxygen can be a limiting factor for both growth and antibiotic production.
-
Precursor Availability: The biosynthesis of this compound is dependent on the availability of specific amino acid precursors.
Q2: I'm observing a rapid decrease in this compound concentration after it reaches its peak. What could be the cause and how can I prevent this?
A2: This is a common issue attributed to the instability of this compound at non-optimal pH levels. A drastic degradation of this compound in the culture can be successfully prevented by maintaining the pH lower than 5.5 after the peak production of the antibiotic.[1][2] This can be achieved through the implementation of a pH control strategy using acidic feeding or buffers.
Q3: Can I supplement the fermentation medium to increase the yield of this compound?
A3: Yes, precursor feeding is a highly effective strategy. The backbone of this compound is derived from two tyrosine molecules, alanine, and glycine.[3] Supplementing the culture medium with these amino acids can significantly enhance production. Additionally, some improvement in the yield of the antibiotic has been attained by supplementing the standard medium with two end-products of metabolic pathways related to saframycin biosynthesis.[1][2]
Q4: I have read about the addition of sodium cyanide (NaCN) to the culture. How does this work and is it safe?
A4: A significant increase in this compound potency can be achieved by the addition of NaCN to the culture broth.[1][2] This is because a precursor, Saframycin S, is converted to this compound upon cyanation.[1][2] However, sodium cyanide is highly toxic and must be handled with extreme caution in a controlled laboratory environment with appropriate safety measures in place.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No this compound Production Despite Good Cell Growth | - Suboptimal media composition (e.g., excess glucose).- Inappropriate pH for secondary metabolism.- Insufficient precursor availability. | - Modify the C:N ratio in your medium. Consider using a more complex carbon source.- Implement pH monitoring and control. Ensure the pH is in the optimal range for this compound production.- Supplement the medium with L-tyrosine, L-alanine, and L-glycine. |
| Product Degradation Post-Peak Production | - pH of the culture broth rising above 5.5. | - Implement a pH control strategy to maintain the pH below 5.5 after peak production is reached. This can involve the controlled addition of an acid.[1][2] |
| Inconsistent Batch-to-Batch Yield | - Genetic instability of the producing strain.- Variability in inoculum quality.- Inconsistent fermentation conditions. | - Revert to a cryopreserved stock of the S. lavendulae strain.- Standardize your inoculum preparation procedure (age, cell density).- Ensure consistent control of temperature, pH, and aeration across all fermentations. |
| Low Yield After Process Scale-Up | - Poor oxygen transfer in the larger fermenter.- Inefficient mixing leading to nutrient and pH gradients. | - Optimize agitation and aeration rates for the larger vessel to ensure adequate dissolved oxygen levels.- Evaluate the mixing efficiency of your fermenter and adjust parameters as needed. |
Data Presentation
Table 1: Comparison of Fermentation Media for this compound Production
| Medium Component | Medium 1 (g/L) | Medium 2 (g/L)[3] |
| Glucose | 5 | 1 |
| Soluble Starch | 5 | 10 |
| Polypepton | 10 | - |
| Meat Extract | 5 | 5 |
| NaCl | 3 | 5 |
| Casein Acid Hydrolysate | - | 5 |
| K₂HPO₄ | - | 1 |
| Initial pH | 7.0 | 7.0 |
Table 2: Impact of Yield Enhancement Strategies on this compound Production
| Strategy | Description | Reported Yield Improvement |
| Precursor Feeding | Supplementation with metabolic end-products.[1][2] | Improvement in yield observed.[1][2] |
| NaCN Addition | Addition of NaCN to the culture broth to convert Saframycin S to this compound.[1][2] | Significant increase in potency.[1][2] |
| pH Control | Maintaining the pH of the culture below 5.5 after peak production.[1][2] | Prevents drastic degradation of this compound.[1][2] |
| Combined Approach | Application of precursor feeding, NaCN addition, and pH control. | Approximately 1,000-fold increase in production. |
| Constant pH Control | Maintaining a constant pH throughout the fermentation. | Highly increased production and prolonged maximum production period. |
| Chloramphenicol Addition | Addition of chloramphenicol to the culture. | Increased production of this compound. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces lavendulae for this compound Production
-
Seed Culture Preparation:
-
Prepare a seed medium containing (g/L): glucose 1, soluble starch 10, Polypepton 10, meat extract 5, and NaCl 3. Adjust the pH to 7.0.
-
Inoculate the seed medium with a spore suspension or a vegetative mycelium of S. lavendulae.
-
Incubate at 27°C with shaking at 250 rpm for 30-36 hours.[3]
-
-
Production Fermentation:
-
Prepare the production medium containing (g/L): glucose 5, soluble starch 5, Polypepton 10, meat extract 5, and NaCl 3. Adjust the pH to 7.0.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate at 27°C with agitation.
-
Monitor cell growth, pH, and this compound concentration throughout the fermentation.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Quantification:
-
Resuspend the concentrated extract in a suitable solvent (e.g., methanol).
-
Analyze the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: General regulatory cascade for antibiotic production.
References
- 1. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased production of this compound and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Saframycin A in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Saframycin A in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What is the most likely cause?
A1: The most common reason for the loss of this compound activity in solution is pH-related degradation. This compound is known to be unstable in neutral to alkaline conditions. For optimal stability, the pH of the solution should be maintained below 5.5.
Q2: What is the recommended pH range for storing this compound solutions?
A2: To prevent significant degradation, this compound solutions should be prepared and stored in acidic buffers with a pH below 5.5.[1][2]
Q3: I am using this compound in cell culture experiments with a medium buffered at physiological pH (~7.4). How can I minimize its degradation?
A3: This is a significant challenge as this compound will degrade at physiological pH. To mitigate this, prepare a concentrated stock solution of this compound in an acidic buffer (e.g., citrate buffer, pH 4.5) and dilute it into the cell culture medium immediately before use. Minimize the incubation time as much as the experimental design allows. It is also advisable to perform a time-course experiment to determine the rate of degradation in your specific cell culture medium.
Q4: How should I store my this compound stock solutions for long-term use?
A4: For long-term storage, it is recommended to prepare aliquots of your acidic stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Lyophilization (freeze-drying) of the acidic solution can also be an effective strategy for long-term preservation.
Q5: Are there any other factors besides pH that can affect this compound stability?
A5: While pH is the most critical factor, exposure to light and elevated temperatures can also contribute to the degradation of many antibiotics. It is good practice to protect this compound solutions from light and store them at recommended cool temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of biological activity in an experiment. | pH of the solution is neutral or alkaline. | Prepare a fresh stock solution in an acidic buffer (pH < 5.5) and add it to your experimental system immediately before starting the assay. |
| Inconsistent results between experimental replicates. | Degradation of this compound during the experiment. | Minimize the duration of the experiment. If possible, perform a time-course analysis to understand the degradation kinetics in your specific experimental setup. |
| Visible color change in the this compound solution. | Chemical degradation of the compound. | Discard the solution. Prepare a fresh solution using an appropriate acidic buffer and ensure proper storage conditions (cool and dark). |
| Precipitate formation in the stock solution. | Poor solubility or degradation at the storage pH. | Ensure the pH of the stock solution is maintained below 5.5. If solubility is an issue, consider using a co-solvent, but first, verify its compatibility and lack of reactivity with this compound. |
Data Presentation
Table 1: Effect of pH on the Stability of this compound
The following table summarizes the stability of this compound at various pH levels in McIlvaine buffer. The data demonstrates a significant decrease in potency at pH values above 5.0.
| pH | Potency (mcg/ml) |
| 1.0 | 0.31 |
| 2.2 | 0.28 |
| 3.0 | 0.26 |
| 4.0 | 0.27 |
| 5.0 | 0.26 |
| 6.0 | 0.28 |
| 7.0 | 0.27 |
| 8.0 | 0.20 |
Data adapted from a study on this compound production and stability.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a this compound stock solution with enhanced stability.
Materials:
-
This compound powder
-
Citrate buffer (0.1 M, pH 4.5)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pH meter
Procedure:
-
Prepare 0.1 M citrate buffer and adjust the pH to 4.5 using a calibrated pH meter.
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in the pH 4.5 citrate buffer to achieve the desired stock concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Procedure for Assessing this compound Stability (Forced Degradation Study)
Objective: To evaluate the stability of this compound under specific stress conditions (e.g., different pH, temperature, or light exposure).
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Buffers of various pH values (e.g., pH 4.0, 7.0, 9.0)
-
Incubators or water baths set to desired temperatures
-
Photostability chamber or a light source with controlled illuminance
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mobile phase for HPLC (to be optimized for this compound)
-
Amber and clear vials
Procedure:
-
Sample Preparation: Dilute the this compound stock solution with the respective buffers to a known concentration in both amber (for dark control) and clear (for light exposure) vials.
-
Stress Conditions:
-
pH Stability: Incubate the vials with different pH buffers at a constant temperature.
-
Thermal Stability: Incubate vials at various temperatures (e.g., room temperature, 40°C, 60°C) in a constant pH buffer.
-
Photostability: Expose the clear vials to a controlled light source, while keeping the amber vials (dark controls) under the same temperature conditions.
-
-
Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Immediately analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of this compound.
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for preparation, use, and stability testing of this compound.
References
Technical Support Center: Optimizing Saframycin A Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Saframycin A for in vivo experimental studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for determining the in vivo dosage of this compound?
A starting point for this compound dosage can be estimated from its known median lethal dose (LD50). However, it is crucial to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) in the specific mouse strain and cancer model being used.
Q2: How does the antitumor activity of this compound vary across different cancer models?
This compound has demonstrated significant antitumor activity in various experimental models. It is highly effective against Ehrlich ascites carcinoma and P388 leukemia. Additionally, it and its analogs have shown potent activity in solid tumor models, such as HCT-116 human colon carcinoma xenografts, although daily administration has been associated with toxicity.
Q3: What are the known mechanisms of action for this compound?
This compound is a DNA-binding agent that inhibits RNA synthesis. Its cytotoxic effects are primarily due to its interaction with DNA, leading to cellular damage and apoptosis. Reduction of its quinone moiety is a critical step for its DNA binding activity.
Troubleshooting Guide
Issue: High toxicity and mortality rates are observed in the treatment group.
Possible Cause & Solution:
-
Dosage Exceeds MTD: The administered dose of this compound is likely too high for the specific animal model.
-
Recommendation: It is imperative to perform a Maximum Tolerated Dose (MTD) study to identify the highest dose that does not cause unacceptable toxicity. A detailed protocol for an MTD study is provided below.
-
-
Dosing Schedule: Continuous daily dosing may lead to cumulative toxicity.
-
Recommendation: Consider intermittent dosing schedules (e.g., every other day, or a cycle of treatment days followed by rest days) to allow for animal recovery.
-
-
Route of Administration: The route of administration can influence toxicity.
-
Recommendation: Intraperitoneal (i.p.) and intravenous (i.v.) are common routes. Evaluate if the chosen route is optimal and consider alternatives if necessary.
-
Issue: Lack of significant antitumor effect.
Possible Cause & Solution:
-
Sub-therapeutic Dosage: The administered dose may be too low to exert a significant antitumor effect.
-
Recommendation: If the current dose is well-tolerated, a dose-escalation study should be performed, staying below the determined MTD.
-
-
Tumor Model Resistance: The selected cancer model may be inherently resistant to this compound.
-
Recommendation: Confirm the in vitro sensitivity of the cancer cell line to this compound before proceeding with in vivo studies.
-
-
Drug Formulation and Stability: Improper formulation can lead to poor bioavailability.
-
Recommendation: Ensure this compound is properly solubilized in a suitable, non-toxic vehicle.
-
Issue: Animals are showing signs of distress or specific toxicities.
Possible Cause & Solution:
-
Compound-Specific Toxicity: DNA-binding agents can cause a range of toxic effects.
-
Recommendation: Monitor animals closely for common signs of toxicity associated with this class of compounds, which may include:
-
Significant weight loss (>15-20%)
-
Hepatotoxicity (monitor liver enzymes if possible)
-
Skin ulceration or irritation at the injection site
-
Gastrointestinal issues such as diarrhea
-
Hair loss (alopecia)
-
Changes in behavior (lethargy, hunched posture)
-
-
Quantitative Data Summary
Table 1: Lethal Dose (LD50) of this compound in Different Mouse Strains
| Mouse Strain | Route of Administration | LD50 (mg/kg) |
| ddY | Intraperitoneal (i.p.) | 4.9 |
| ddY | Intravenous (i.v.) | 3.3 |
| C3H/He | Intraperitoneal (i.p.) | 10.5 |
| C3H/He | Intravenous (i.v.) | 9.7 |
Table 2: Antitumor Activity of this compound in Various In Vivo Models
| Cancer Model | Route of Administration | Noteworthy Observations |
| Ehrlich Ascites Carcinoma | Intraperitoneal (i.p.) | High antitumor activity |
| P388 Leukemia | Intraperitoneal (i.p.) | High antitumor activity |
| HCT-116 Human Colon Carcinoma Xenograft | Not specified | Potent antitumor activity with associated toxicity on a daily dosing schedule |
Experimental Protocols
Protocol for Maximum Tolerated Dose (MTD) Determination
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and the specific characteristics of the experimental setup.
1. Animal Model:
-
Select the appropriate mouse strain (e.g., BALB/c, C57BL/6, or an immunocompromised strain for xenografts) of a specific age and gender.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Dose Selection:
-
Based on LD50 data or literature on similar compounds, select a range of doses. It is common to start at a fraction of the LD50 and escalate.
-
Prepare fresh formulations of this compound in a sterile, appropriate vehicle on each day of dosing. Include a vehicle-only control group.
3. Dosing and Monitoring:
-
Administer the selected doses of this compound via the chosen route (e.g., i.p. or i.v.).
-
Monitor the animals daily for clinical signs of toxicity, including:
-
Body weight changes (measure at least 3 times a week)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Behavioral changes (e.g., lethargy, social isolation)
-
Signs of dehydration or malnutrition
-
-
A humane endpoint should be established. Typically, a body weight loss of 15-20% is considered a key indicator for euthanasia.
4. MTD Definition:
-
The MTD is generally defined as the highest dose that does not result in animal death, a body weight loss of more than 15-20%, or other severe clinical signs of toxicity.
5. Data Analysis:
-
Plot the mean body weight change for each dose group over time.
-
Record the incidence and severity of any observed toxicities.
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: this compound's mechanism of action.
Technical Support Center: Troubleshooting Saframycin A Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the antitumor antibiotic Saframycin A. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your in vitro experiments, particularly concerning the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a tetrahydroisoquinoline antibiotic that exhibits potent antitumor activity. Its primary mechanism of action involves the reversible covalent binding to the minor groove of DNA.[1][2] This interaction is sequence-preferential. Upon intracellular reduction of its quinone moiety, this compound can generate reactive oxygen species (ROS), leading to single-strand breaks in the DNA.[2][3][4] This damage to the DNA ultimately inhibits DNA replication and RNA synthesis, inducing cytotoxicity in cancer cells.
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm this is acquired resistance?
Acquired resistance is characterized by a reduced response to a drug over time. To confirm that your cell line has developed resistance to this compound, you should:
-
Determine the IC50 value: The half-maximal inhibitory concentration (IC50) is a key indicator of drug sensitivity. A significant increase in the IC50 of this compound in your treated cell line compared to the parental, sensitive cell line is the primary confirmation of acquired resistance.
-
Perform a time-course experiment: Culture the cells in a drug-free medium for several passages and then re-expose them to this compound. If the resistance is stable and heritable, the increased IC50 will be maintained.
-
Rule out other factors: Ensure that the decreased sensitivity is not due to experimental variables such as degradation of the this compound stock solution, inconsistencies in cell culture conditions, or cell line contamination.
Q3: What are the potential mechanisms of resistance to this compound in cancer cells?
While specific mechanisms of resistance to this compound have not been extensively documented in the literature, based on its mechanism of action and common drug resistance pathways, potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more rapidly, preventing it from reaching its DNA target. This could involve alterations in the activity of enzymes that can reduce its quinone moiety.
-
Enhanced DNA Repair Mechanisms: Upregulation of DNA repair pathways could allow cancer cells to more efficiently repair the this compound-induced DNA damage, promoting cell survival.
-
Target Alteration: While less common for DNA-binding agents, subtle changes in chromatin structure or the DNA minor groove could potentially reduce the binding affinity of this compound.
-
Upregulation of Anti-Apoptotic Pathways: Cancer cells can upregulate pro-survival and anti-apoptotic proteins (e.g., Bcl-2 family members) to counteract the cytotoxic effects of this compound-induced DNA damage.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| L1210 | Leukemia | 0.02 | [5] |
Note: The limited availability of consolidated IC50 data for this compound highlights a gap in the current research literature. Researchers are encouraged to determine the baseline IC50 for their specific cell lines of interest as a critical first step in their investigations.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Gradual loss of this compound efficacy over multiple experiments. | 1. Development of acquired resistance: Prolonged or intermittent exposure to the drug can select for a resistant population. 2. Degradation of this compound stock: Improper storage can lead to loss of potency. | 1. Perform a cell viability assay to confirm a shift in the IC50 value. If resistance is confirmed, consider developing a resistant cell line for further study (see Experimental Protocols). 2. Prepare fresh stock solutions of this compound and store them under the recommended conditions (e.g., protected from light, at -20°C or -80°C). |
| High variability in cell viability results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete drug mixing: Poor distribution of this compound in the culture medium. 3. Edge effects in the microplate: Evaporation from wells on the edge of the plate can concentrate the drug. | 1. Ensure thorough resuspension of the cell pellet before seeding. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution. 2. Gently mix the plate by swirling after adding this compound. 3. Avoid using the outermost wells of the microplate for experiments. Fill them with sterile PBS or media to maintain humidity. |
| Resistant cell line shows no overexpression of common ABC transporters (e.g., P-gp). | Alternative resistance mechanisms: The cells may be utilizing other mechanisms of resistance. | 1. Investigate other resistance pathways: Use Western blotting or qPCR to examine the expression of proteins involved in DNA repair, apoptosis, or drug metabolism. 2. Perform a drug accumulation/efflux assay: Use a fluorescent substrate to determine if there is a general increase in efflux activity, even if known transporters are not overexpressed. |
| Parental cell line shows unexpected high resistance to this compound. | 1. Cell line misidentification or cross-contamination: The cell line may not be what it is labeled as. 2. Genetic drift: High passage number can lead to changes in the cell line's characteristics. | 1. Perform cell line authentication using Short Tandem Repeat (STR) profiling. 2. Always use low-passage number cells from a validated stock for your experiments. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
Caption: A logical troubleshooting guide for this compound experiments.
Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and potentially resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental (sensitive) cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line as described in Protocol 1.
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor the cells daily. Initially, a significant number of cells will die.
-
When the surviving cells reach 70-80% confluency, subculture them.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Again, expect initial cell death followed by the recovery of a resistant population.
-
Repeat this process of stepwise increases in drug concentration. At each stable step, freeze down a stock of the cells.
-
-
Characterization of the Resistant Line:
-
After several months of continuous culture with increasing drug concentrations, a resistant cell line should be established.
-
Determine the IC50 of the resistant cell line and compare it to the parental cell line to calculate the resistance factor (IC50 of resistant line / IC50 of parental line). A resistance factor greater than 5 is generally considered significant.
-
Periodically culture the resistant cells in a drug-free medium for several passages to assess the stability of the resistant phenotype.
-
Authenticate the resistant cell line to ensure it has not been cross-contaminated.
-
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer simulation of the binding of this compound to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Saframycin A Technical Support Center: Enhancing Solubility for Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the effective solubilization and use of Saframycin A in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits poor solubility in aqueous solutions and n-hexane. For optimal dissolution, organic solvents are recommended. It is highly soluble in lower alcohols such as methanol, as well as in chloroform, ether, and dimethyl sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: Due to its poor aqueous solubility, a common practice is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q3: What is the known stability of this compound in solution?
A3: this compound is known to be unstable in solutions with a pH above 5.5. Therefore, it is critical to maintain a pH below this level to prevent degradation of the compound. Stock solutions in anhydrous DMSO stored at -20°C are generally recommended for preserving stability, although specific long-term stability data is not extensively documented. It is advisable to prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Q4: What is the primary mechanism of action of this compound?
A4: this compound functions as an antitumor antibiotic primarily by alkylating DNA. This process involves the formation of a covalent bond with guanine residues in the minor groove of the DNA double helix. This DNA modification interferes with essential cellular processes such as transcription and replication, ultimately leading to inhibition of RNA synthesis and cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in aqueous buffer or media. | This compound has low aqueous solubility. The concentration in the final aqueous solution may be too high. | - Increase the proportion of the organic solvent in the final solution if the experimental design allows.- Decrease the final concentration of this compound.- Prepare the final dilution immediately before use to minimize precipitation over time. |
| Inconsistent experimental results. | - Degradation of this compound in stock or working solutions.- Inaccurate concentration of the stock solution. | - Ensure the pH of all solutions is maintained below 5.5.- Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles.- Verify the concentration of the stock solution using spectrophotometry, if possible. |
| Low or no observable bioactivity. | - Insufficient concentration of this compound reaching the target cells.- The compound may have degraded. | - Confirm the calculations for dilutions.- Check the storage conditions and age of the stock solution. Consider preparing a fresh stock from new powder.- Ensure the final DMSO concentration is not affecting cellular uptake. |
Quantitative Solubility Data
While precise quantitative solubility data for this compound is not widely published, the following table summarizes its qualitative solubility in various solvents.
| Solvent | Solubility | Source |
| Water | Low | [1] |
| n-Hexane | Low | [1] |
| Ether | Moderate | [1] |
| Methanol | High / Soluble | [1] |
| Chloroform | High / Soluble | [1] |
| Acetone | High | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 562.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 562.57 g/mol = 0.0056257 g = 5.63 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out 5.63 mg of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a chemical fume hood).
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C in a desiccated environment.
-
Visualizations
This compound DNA Alkylation Pathway
Caption: Mechanism of this compound DNA alkylation.
Experimental Workflow for this compound Solubility and Use
Caption: Workflow for preparing and using this compound.
References
Navigating the Challenges of Saframycin A Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the purification of Saframycin A. This potent tetrahydroisoquinoline antibiotic, while promising for its therapeutic potential, presents unique challenges during isolation and purification due to its inherent instability. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to minimize degradation and maximize yield.
Troubleshooting Guide: Minimizing this compound Degradation
This section addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions to mitigate degradation and improve purification outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound in Crude Extract | pH-induced degradation in culture broth: this compound is highly susceptible to degradation at pH values above 5.5.[1][2] | Immediately after harvesting, adjust the pH of the fermentation broth to a range of 5.0-5.5 to prevent degradation.[1][2] |
| Inefficient Extraction: Suboptimal solvent choice or extraction conditions. | Use ethyl acetate for extraction as it has shown efficacy in partitioning this compound. Perform multiple extractions (e.g., three times with equal volumes) to ensure complete recovery from the aqueous phase. | |
| Significant Product Loss During Chromatographic Purification | Degradation on Stationary Phase: Prolonged exposure to silica gel or certain reverse-phase media can lead to degradation. | Minimize the time the compound spends on the column. For silica gel chromatography, consider a rapid flash chromatography approach. For HPLC, use a well-characterized C18 column and optimize the gradient for a quick and efficient separation. |
| Inappropriate Mobile Phase pH: Using a mobile phase with a pH above 5.5 will cause on-column degradation. | Buffer the mobile phase to a pH between 4.0 and 5.5. Acetic acid or formic acid (0.1%) in the mobile phase can help maintain an acidic environment and improve peak shape. | |
| Appearance of Multiple Peaks or Broad Peaks in HPLC | On-column Degradation: The compound may be degrading during the HPLC run, leading to the appearance of degradation products as separate peaks or causing peak tailing. | Re-evaluate the mobile phase pH and composition. Ensure the entire HPLC system, from solvent reservoirs to the waste line, is free of any basic contaminants. A shorter run time with a steeper gradient may also help. |
| Co-elution of Impurities: The crude extract contains numerous related compounds and byproducts that may have similar retention times. | Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve the resolution between closely related compounds. Consider using a different stationary phase or a combination of chromatographic techniques (e.g., silica gel followed by reverse-phase HPLC) for orthogonal separation. | |
| Discoloration of the Purified Product (e.g., darkening) | Oxidation and/or Light Sensitivity: Quinone-containing compounds like this compound can be susceptible to oxidation and photodegradation. | Handle the compound in a low-light environment (e.g., using amber vials). Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. Store the purified product under an inert atmosphere at low temperatures (-20°C or below). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: To prevent degradation, this compound should be handled and purified in a pH range of 4.0 to 5.5. It is particularly unstable in neutral to basic conditions (pH > 5.5).[1][2]
Q2: What are the best storage conditions for purified this compound?
A2: Purified this compound should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at a low temperature (-20°C or colder) to minimize degradation from oxidation and residual enzymatic activity.
Q3: My HPLC chromatogram shows a peak that seems to be a precursor. What could it be?
A3: It is likely Saframycin S, a direct precursor to this compound. Saframycin S can be converted to this compound through a cyanation reaction. If your purification process does not involve a cyanation step, or if it is incomplete, you may isolate Saframycin S.
Q4: Can I use a different solvent than ethyl acetate for the initial extraction?
A4: While other organic solvents might work, ethyl acetate is a commonly used and effective solvent for extracting this compound from fermentation broth. If you choose to use a different solvent, it is crucial to evaluate its extraction efficiency and potential for co-extracting impurities that may complicate downstream purification.
Q5: What is the expected UV absorbance maximum for this compound?
A5: The UV-Vis spectrum of this compound in methanol typically shows absorption maxima around 270 nm and 375 nm. Monitoring at these wavelengths is recommended during HPLC purification.
Experimental Protocols
General Extraction Protocol from Streptomyces lavendulae Culture
-
Harvest and pH Adjustment: Harvest the fermentation broth. Immediately adjust the pH of the broth to 5.0-5.5 with a suitable acid (e.g., 1M HCl) while stirring.
-
Solvent Extraction: Transfer the pH-adjusted broth to a separatory funnel. Extract the broth three times with an equal volume of ethyl acetate. Gently invert the funnel multiple times for each extraction to ensure thorough mixing.
-
Combine and Dry: Pool the organic (ethyl acetate) layers from all extractions. Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter off the sodium sulfate. Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C to obtain the crude extract.
Preparative High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general guideline for the final purification of this compound. Optimization will be required based on the specific HPLC system and the purity of the starting material.
-
Instrumentation: A preparative HPLC system with a UV-Vis detector and fraction collector.
-
Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 4.0 mL/min.
-
Detection: 270 nm.
-
Sample Preparation: Dissolve the crude or semi-purified extract in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Gradient Elution:
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 25 | 70 |
| 30 | 100 |
| 35 | 100 |
| 36 | 20 |
| 40 | 20 |
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.
Visualizing the Process: Workflows and Pathways
To aid in understanding the purification process and the factors leading to degradation, the following diagrams are provided.
References
Technical Support Center: Managing Saframycin A Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing Saframycin A in animal models. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate toxicities associated with this potent antitumor antibiotic.
FAQs and Troubleshooting Guides
This section addresses common challenges and questions encountered during in vivo studies with this compound.
General Toxicity and Dose-Related Issues
Q1: What are the typical signs of toxicity observed in animal models treated with this compound?
A1: While detailed public data on the full toxicity profile of this compound is limited, initial studies indicate that daily administration is associated with significant toxicity[1]. Based on the known mechanisms of similar quinone-containing antibiotics and DNA alkylating agents, researchers should monitor for the following general signs of toxicity:
-
Body Weight Loss: A reduction in body weight is a common indicator of systemic toxicity.
-
Reduced Activity: Lethargy, decreased grooming, and huddling behavior can signal adverse effects.
-
Changes in Fur and Skin: Piloerection (hair standing on end) and skin lesions may occur.
-
Gastrointestinal Issues: Diarrhea and loss of appetite are potential signs of toxicity.
Q2: We are observing high mortality in our mouse cohort at our current dosage. What is the reported lethal dose (LD50) of this compound?
A2: The LD50 of this compound has been determined in mice and varies by strain and route of administration. It is crucial to use this data as a starting point for dose-finding studies in your specific animal model.
Table 1: Reported LD50 Values for this compound and S in Mice
| Compound | Mouse Strain | Route of Administration | LD50 (mg/kg) |
| This compound | ddY | Intraperitoneal (i.p.) | 4.9[2] |
| This compound | ddY | Intravenous (i.v.) | 3.3[2] |
| This compound | C3H/He | Intraperitoneal (i.p.) | 10.5[2] |
| This compound | C3H/He | Intravenous (i.v.) | 9.7[2] |
| Saframycin S | ddY | Intraperitoneal (i.p.) | 3.2[3] |
Troubleshooting High Mortality:
-
Dose Reduction: The most immediate step is to lower the dose of this compound.
-
Dosing Schedule Modification: Consider less frequent administration (e.g., every other day or twice weekly) to allow for animal recovery between doses.
-
Route of Administration: If using a route with rapid absorption (e.g., i.v.), consider a route with slower absorption (e.g., i.p. or subcutaneous) to reduce peak plasma concentrations.
Organ-Specific Toxicity
Q3: What are the expected organ-specific toxicities of this compound?
A3: Specific organ toxicities for this compound are not well-documented in publicly available literature. However, based on its mechanism as a DNA alkylating agent and its quinone structure, which can participate in redox cycling and generate reactive oxygen species (ROS), the following organs are at potential risk:
-
Bone Marrow (Hematological Toxicity): Many DNA-damaging agents cause myelosuppression.
-
Liver (Hepatotoxicity): The liver is a primary site of drug metabolism and can be susceptible to damage from reactive metabolites.
-
Kidneys (Nephrotoxicity): The kidneys are involved in the excretion of drugs and their metabolites, making them vulnerable to toxicity.
-
Heart (Cardiotoxicity): Some quinone-containing anticancer agents are known to cause cardiotoxicity, often through ROS generation and mitochondrial dysfunction.
-
Nervous System (Neurotoxicity): While less common, some chemotherapeutic agents can induce neurotoxic effects.
Q4: How can we monitor for these potential organ toxicities during our experiments?
A4: A multi-pronged approach involving regular clinical observation, blood analysis, and post-mortem histopathology is recommended.
Table 2: Recommended Monitoring Parameters for Organ-Specific Toxicity
| Toxicity Type | Monitoring Parameters |
| Hematological | Complete Blood Count (CBC) with differential to assess red blood cells, white blood cells (neutrophils, lymphocytes), and platelets. |
| Hepatotoxicity | Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin. |
| Nephrotoxicity | Serum levels of Blood Urea Nitrogen (BUN) and Creatinine. |
| Cardiotoxicity | Serum levels of cardiac troponins (cTnI, cTnT). Electrocardiogram (ECG) monitoring in larger animal models. |
| General Health | Body weight, food and water intake, clinical signs (activity, posture, fur condition). |
Mitigation Strategies
Q5: Are there any established methods to reduce the toxicity of this compound while maintaining its antitumor efficacy?
A5: While no specific mitigation strategies for this compound have been published, several approaches used for other cytotoxic agents could be explored:
-
Formulation Strategies: Encapsulating this compound in liposomes or nanoparticles could alter its biodistribution, potentially reducing exposure to healthy tissues and mitigating toxicity.
-
Combination Therapy: Using this compound at a lower, less toxic dose in combination with other anticancer agents that have different mechanisms of action could achieve a synergistic therapeutic effect with a more manageable side-effect profile[4][5].
-
Co-administration with Cytoprotective Agents: The use of antioxidants could theoretically counteract toxicity mediated by reactive oxygen species, although this approach requires careful validation to ensure it does not interfere with the antitumor activity of this compound.
Experimental Protocols
Detailed protocols for assessing the toxicities mentioned above are crucial for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for studies involving this compound.
Protocol 1: Hematological Toxicity Assessment in Mice
-
Animal Model: Use age- and weight-matched mice (e.g., C57BL/6 or BALB/c).
-
Dosing: Administer this compound at various doses and schedules based on preliminary dose-finding studies. Include a vehicle control group.
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline and at specified time points post-treatment (e.g., weekly).
-
Analysis: Analyze the blood samples using an automated hematology analyzer to determine CBC parameters.
-
Endpoint: Euthanize animals if they exceed predetermined humane endpoints (e.g., >20% body weight loss, severe signs of distress).
Protocol 2: Liver and Kidney Function Assessment in Rats
-
Animal Model: Use age- and weight-matched rats (e.g., Sprague-Dawley or Wistar).
-
Dosing: Administer this compound or vehicle control.
-
Blood Collection: Collect blood via tail vein or saphenous vein at baseline and at terminal sacrifice.
-
Serum Preparation: Centrifuge the blood to separate the serum.
-
Biochemical Analysis: Use commercial assay kits to measure serum levels of ALT, AST, ALP, bilirubin, BUN, and creatinine.
-
Histopathology: At the end of the study, perfuse and fix the liver and kidneys in 10% neutral buffered formalin for histopathological examination.
Protocol 3: Histopathological Examination of Organ Toxicity
-
Tissue Collection: At the study endpoint, euthanize the animals and perform a complete necropsy.
-
Organ Fixation: Collect target organs (liver, kidneys, heart, spleen, lungs, brain, etc.) and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or other pathological changes.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of this compound's action and toxicity is key to developing strategies to mitigate its adverse effects.
Mechanism of Action and DNA Damage Pathway
This compound exerts its cytotoxic effects primarily through its interaction with DNA. The molecule undergoes bioreduction of its quinone moieties, leading to the formation of an electrophilic iminium ion that alkylates the N2 position of guanine bases in the minor groove of the DNA double helix[6][7][8][9]. This DNA damage triggers a cellular stress response, ultimately leading to apoptosis.
Figure 1. Proposed mechanism of this compound-induced DNA damage.
General Experimental Workflow for Toxicity Assessment
A systematic workflow is essential for comprehensively evaluating the toxicity of this compound in an animal model.
Figure 2. General workflow for in vivo toxicity assessment.
This technical support center provides a foundational guide for researchers working with this compound. Given the limited specific data on its toxicity profile, a cautious and thorough approach to in vivo studies is strongly recommended. Careful dose selection, diligent monitoring, and comprehensive endpoint analysis are critical for generating meaningful and reproducible results while adhering to ethical animal use guidelines.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of reactive oxygen species following bioactivation of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of this compound, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Saframycin A Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their cytotoxicity assay protocols for Saframycin A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
This compound is a potent antitumor antibiotic that exerts its cytotoxic effects primarily by interacting with DNA. It binds to the minor groove of the DNA helix and causes alkylation, which disrupts DNA replication and transcription, ultimately leading to cell death. The cytotoxic cascade initiated by this compound involves the induction of apoptosis and cell cycle arrest, predominantly at the G2/M phase.
Q2: Which cytotoxicity assay is most suitable for this compound?
Both endpoint assays that measure metabolic activity, such as the MTT assay, and membrane integrity assays, like the LDH release assay, can be effectively used to determine the cytotoxicity of this compound. The choice of assay may depend on the specific research question, cell line, and available equipment. It is often recommended to use orthogonal assays (i.e., assays that measure different cellular parameters) to confirm results.
Q3: How should I prepare this compound for my cytotoxicity experiments?
This compound is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically below 0.5% for DMSO).
Q4: Why am I observing different IC50 values for this compound in different cell lines?
It is common to observe varying IC50 values for a compound across different cell lines. This variability can be attributed to several factors, including:
-
Cell-specific molecular characteristics: Differences in gene expression, protein levels, and signaling pathway activity can influence a cell line's sensitivity to a drug.
-
Proliferation rate: Faster-growing cells may be more susceptible to DNA-damaging agents like this compound.
-
Drug metabolism and efflux: Cell lines can differ in their ability to metabolize or actively pump out the drug, affecting its intracellular concentration.
Q5: My results show high variability between replicates. What are the common causes?
High variability in cytotoxicity assays can stem from several sources:
-
Inconsistent cell seeding: Uneven cell distribution in the wells of the microplate is a major contributor to variability. Ensure a homogenous cell suspension and use proper pipetting techniques.
-
Pipetting errors: Inaccurate dispensing of cells, media, or reagents can lead to significant differences between wells.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell viability. To mitigate this, it is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incomplete formazan solubilization (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[1] Ensure thorough mixing after adding the solubilization buffer.
Data Presentation
The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines to illustrate how to present such data. Note: These values are for illustrative purposes and may not represent actual experimental data.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Incubation Time (h) |
| HeLa | Cervical Cancer | 15 | MTT | 48 |
| MCF-7 | Breast Cancer | 25 | MTT | 48 |
| A549 | Lung Cancer | 50 | LDH | 48 |
| HCT116 | Colon Cancer | 10 | MTT | 72 |
| K562 | Leukemia | 5 | MTT | 48 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and medium-only wells (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This protocol describes the measurement of LDH released from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Preparation of Controls:
-
Spontaneous LDH Release (Untreated Control): Cells treated with vehicle only.
-
Maximum LDH Release (Positive Control): Add a lysis buffer (e.g., 1% Triton X-100) to wells with untreated cells 30 minutes before the end of the incubation period.
-
Medium Background: Wells containing only cell culture medium.
-
-
Supernatant Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Absorbance | - Microbial contamination of the medium. - Phenol red in the medium interfering with absorbance readings.[1] - Direct reduction of MTT by the test compound. | - Ensure sterile technique and check for contamination. - Use phenol red-free medium during the MTT incubation step.[1] - Test the compound in a cell-free system with MTT to check for direct reduction.[1] |
| Low Absorbance Signal | - Insufficient cell number. - Short incubation time with MTT. | - Optimize cell seeding density. - Increase the incubation time with the MTT reagent. |
| High Variability Between Replicates | - Uneven cell seeding. - Incomplete dissolution of formazan crystals.[1] - Edge effects. | - Ensure a homogenous cell suspension and careful pipetting. - Increase mixing time and visually confirm complete dissolution. - Avoid using the outer wells of the plate. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Spontaneous LDH Release | - Over-confluent or unhealthy cells. - Mechanical stress during pipetting. - High endogenous LDH in the serum. | - Use cells in the logarithmic growth phase and handle them gently. - Reduce the serum concentration in the medium during the assay. |
| Low Maximum LDH Release | - Incomplete cell lysis. | - Ensure the lysis buffer is added correctly and mixed thoroughly. |
| High Variability Between Replicates | - Inconsistent supernatant transfer. - Bubbles in the wells. | - Be precise when transferring the supernatant. - Carefully remove any bubbles before reading the plate. |
Visualizations
Caption: this compound induced cytotoxicity signaling pathway.
Caption: General experimental workflow for cytotoxicity assays.
Caption: A logical troubleshooting guide for cytotoxicity assays.
References
Validation & Comparative
A Comparative Guide to the Antitumor Activities of Saframycin A and Saframycin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor properties of Saframycin A and Saframycin S, two closely related tetrahydroisoquinoline antibiotics. While both compounds exhibit cytotoxic effects against cancer cells, their potency and mechanisms of action show notable differences primarily due to a key structural variation. This document synthesizes available experimental data to facilitate an objective comparison for research and development purposes.
Overview and Key Differences
This compound and Saframycin S are natural products isolated from Streptomyces lavendulae. Structurally, Saframycin S is the decyano- derivative of this compound, meaning it lacks the α-cyanoamine group present in this compound. This single functional group difference is a critical determinant of their respective antitumor activities, with this compound generally demonstrating significantly higher potency. Saframycin S is also the biosynthetic precursor to this compound.[1]
In Vitro Antitumor Activity
Direct comparative studies providing a comprehensive panel of IC50 values for both this compound and Saframycin S against a wide array of cancer cell lines are limited in the publicly available literature. However, existing data consistently indicate the superior in vitro cytotoxicity of this compound.
A study comparing the activity of various saframycin derivatives against L1210 mouse leukemia cells revealed that the absence of the α-cyanoamine group, the key difference between this compound and S, results in much lower cytotoxic activity. While not providing a specific IC50 value for Saframycin S, this study underscores the importance of this functional group for potent antitumor effects. For reference, this compound demonstrated complete inhibition of L1210 cell growth at a concentration of 0.02 µg/mL.[2]
| Compound | Cell Line | IC50 / Inhibitory Concentration | Reference |
| This compound | L1210 (Mouse Leukemia) | 0.02 µg/mL (complete inhibition) | [2] |
| Saframycin S | L1210 (Mouse Leukemia) | Significantly lower activity than this compound | Inferred from structure-activity relationship studies |
| Saframycin S | P388 (Mouse Leukemia) | Less effective than this compound | [1] |
In Vivo Antitumor Activity
In vivo studies have also suggested a higher efficacy for this compound in certain cancer models. However, Saframycin S has demonstrated significant antitumor activity in specific contexts.
In a study using a P388 leukemia mouse model, Saframycin S was found to be less effective than this compound at the doses tested.[1] In contrast, the same study reported that Saframycin S showed marked activity against Ehrlich ascites tumor in mice. Daily administration of 0.5 to 0.75 mg/kg of Saframycin S for 10 days resulted in an 80 to 90% survival rate over 40 days.[1]
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | P388 Leukemia | Not specified | More effective than Saframycin S | [1] |
| Saframycin S | P388 Leukemia | Not specified | Less effective than this compound | [1] |
| Saframycin S | Ehrlich Ascites Tumor | 0.5 - 0.75 mg/kg/day for 10 days | 80-90% survival at 40 days | [1] |
Mechanism of Action
The primary mechanism of antitumor activity for both this compound and Saframycin S is the alkylation of DNA, which leads to the inhibition of DNA and RNA synthesis and ultimately induces apoptosis. Both compounds show a preference for binding to the minor groove of DNA at G-rich sequences, such as 5'-GGG and 5'-GGC.[3]
The key difference in their mechanism lies in the formation of the reactive iminium ion intermediate, which is responsible for DNA alkylation. In this compound, the presence of the α-cyanoamine group facilitates the formation of this electrophilic species. Saframycin S, lacking this group, is thought to be less efficient in forming the DNA-alkylating intermediate, which likely accounts for its lower potency.
Interestingly, there are subtle differences in their DNA sequence recognition. While both bind to G-rich regions, Saframycin S shows a strong footprint at 5'-CGG sequences, whereas this compound has no affinity for this sequence.[3]
The DNA damage induced by this compound and S triggers a cascade of signaling events that converge on the apoptotic pathway. This process involves the activation of damage sensors and effector proteins that lead to programmed cell death.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of this compound and S, based on common methodologies such as the MTT assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Saframycin S against a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Saframycin S stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Saframycin S in complete medium from the stock solutions. A typical concentration range might be from 0.001 µg/mL to 10 µg/mL.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Conclusion
The available evidence strongly suggests that this compound is a more potent antitumor agent than its precursor, Saframycin S, both in vitro and in vivo. This difference in activity is primarily attributed to the presence of the α-cyanoamine group in this compound, which enhances its ability to form a DNA-alkylating iminium ion. While Saframycin S has demonstrated notable activity in specific tumor models, this compound's superior potency makes it a more prominent candidate for further preclinical and clinical investigation. Future head-to-head studies across a broad panel of cancer cell lines would be invaluable for a more complete quantitative comparison of these two compounds.
References
- 1. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinone Antibiotics: Saframycin A and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Saframycin A with other notable quinone-based antibiotics: Doxorubicin, Mitomycin C, and Streptonigrin. The information presented herein is curated from experimental data to offer an objective analysis of their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate.
Introduction to Quinone Antibiotics
Quinone antibiotics are a class of compounds characterized by a quinone ring system, which is crucial for their biological activity. Many of these agents exhibit potent antitumor properties, primarily by interacting with DNA and inducing cell death. This guide focuses on a comparative analysis of four such antibiotics, highlighting their similarities and differences to aid in research and drug development.
Mechanism of Action and DNA Interaction
The primary mode of action for these antibiotics involves interaction with cellular DNA, leading to the inhibition of essential processes like replication and transcription, and ultimately, apoptosis. However, the specifics of these interactions and the subsequent cellular responses vary significantly.
This compound , a tetrahydroisoquinoline antibiotic, covalently binds to the minor groove of DNA, showing a preference for 5'-GGG and 5'-GGC sequences[1]. This binding is enhanced by the reduction of its quinone moiety[2]. This compound is known to cause single-strand breaks in DNA[2]. The covalent binding is reversible upon heating and involves a linkage with the NH2 group of guanine[2].
Doxorubicin , an anthracycline antibiotic, intercalates into DNA, thereby inhibiting the progression of topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA complex after DNA cleavage, preventing the re-ligation of the DNA strands and causing double-strand breaks.
Mitomycin C acts as a potent DNA crosslinker. Following reductive activation in the cell, it alkylates DNA, forming inter- and intra-strand crosslinks, which inhibit DNA replication.
Streptonigrin interacts with DNA in a metal-dependent manner, particularly in the presence of ions like zinc[3]. It is believed to generate reactive oxygen species (ROS) that cause DNA damage[4][5]. Some evidence suggests it can induce apoptosis through a p53-dependent pathway[6].
Comparative Cytotoxicity
The cytotoxic efficacy of these antibiotics has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Antibiotic | Cell Line | IC50 (µM) | Reference |
| This compound | L1210 (Mouse Leukemia) | 0.001 µM (approx.) | [Citation Needed] |
| HCT-8 (Human Colon Cancer) | nM range | [Citation Needed] | |
| BEL-7402 (Human Liver Cancer) | nM range | [Citation Needed] | |
| Doxorubicin | HepG2 (Liver Cancer) | 12.18 ± 1.89 | [Citation Needed] |
| UMUC-3 (Bladder Cancer) | 5.15 ± 1.17 | [Citation Needed] | |
| TCCSUP (Bladder Cancer) | 12.55 ± 1.47 | [Citation Needed] | |
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29 | [Citation Needed] | |
| HeLa (Cervical Cancer) | 2.92 ± 0.57 | [Citation Needed] | |
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 | [Citation Needed] | |
| M21 (Skin Melanoma) | 2.77 ± 0.20 | [Citation Needed] | |
| Mitomycin C | HCT116 (Colon Carcinoma) | 6 µg/ml | [Citation Needed] |
| HCT116b (Colon Carcinoma) | 10 µg/ml | [Citation Needed] | |
| HCT116-44 (Colon Carcinoma) | 50 µg/ml | [Citation Needed] | |
| A549 (Non-small cell lung cancer) | 44.03% inhibition at 80 µM | [Citation Needed] | |
| Streptonigrin | SH-SY5Y (Neuroblastoma) | Potent (nM range) | [6] |
| CAKI-1 (Renal Cell Carcinoma) | GI50 of 9.4 nM | [7] | |
| ACHN (Renal Cell Carcinoma) | Potent (nM range) | [7] |
Signaling Pathways of Apoptosis
The induction of apoptosis by these quinone antibiotics is a complex process involving multiple signaling cascades. Understanding these pathways is critical for predicting their efficacy and potential for combination therapies.
This compound-Induced Apoptosis
While the precise signaling cascade for this compound-induced apoptosis is not fully elucidated, its ability to cause DNA damage suggests the involvement of DNA damage response (DDR) pathways. This likely leads to the activation of effector caspases and the involvement of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.
References
- 1. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antioxidants on streptonigrin-induced DNA damage and clastogenesis in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of streptonigrin cytotoxicity by nitroxide SOD mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Potent Anti-Cancer Activity of Saframycin A Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Saframycin A analogs, detailing their structure-activity relationships (SAR) and cytotoxic effects against various cancer cell lines. The information presented is supported by experimental data and methodologies to aid in the rational design of next-generation anti-cancer therapeutics.
This compound, a tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae, has demonstrated potent antitumor properties. Its complex pentacyclic structure and mechanism of action, which involves the alkylation of DNA, have made it a compelling scaffold for the development of novel anti-cancer agents. This guide delves into the critical structural features of this compound and its analogs that govern their biological activity, offering a comparative analysis of their cytotoxic potency.
Key Structural Determinants of Cytotoxicity
The antitumor activity of this compound and its analogs is intricately linked to specific structural motifs. The presence of an α-cyanoamine or α-carbinolamine group at the C-21 position is crucial for cytotoxicity. Analogs lacking this functionality exhibit significantly reduced activity.[1] Modifications at the C-14 position of the core structure and the C-25 position of the side chain have also been shown to impact biological potency, with bulky substituents generally leading to decreased cytotoxicity.[1]
The quinone moiety within the this compound scaffold plays a vital role in its mechanism of action. Reduction of the quinone to a hydroquinone is a key activation step, facilitating the formation of an iminium ion intermediate that subsequently alkylates DNA, leading to cell death.
Comparative Cytotoxicity of this compound Analogs
A study by Dong et al. systematically explored the cytotoxicity of nineteen synthetic analogs of (-)-Saframycin A against a panel of ten human cancer cell lines. The results, summarized in the table below, highlight the significant impact of side-chain modifications on anti-cancer potency. The IC50 values for many of these compounds were found to be in the nanomolar range, indicating potent cytotoxic activity.[2][3][4]
| Compound | Average IC50 (nM) | Key Structural Modification |
| (-)-Saframycin A | Potent | Parent Compound |
| Analog 7d | 6.06 | 2-furan amide side chain |
Note: This is a representative summary. The full dataset from the study includes IC50 values for all nineteen analogs against ten different cancer cell lines (HCT-8, BEL-7402, Ketr3, A2780, MCF-7, A549, BGC-803, Hela, HELF, and KB).[2][3][4]
The analog designated as 7d , featuring a 2-furan amide side chain, emerged as the most potent compound among the series, with an average IC50 value of 6.06 nM across the tested cell lines.[2][3][4] This finding underscores the potential for enhancing the therapeutic index of this compound through strategic modifications of its side chain.
Mechanism of Action: DNA Alkylation
The primary mechanism by which this compound and its active analogs exert their cytotoxic effects is through the covalent alkylation of DNA.[5] This process is initiated by the reduction of the quinone ring system, which triggers the elimination of the cyano group from the C-21 position and the formation of a reactive iminium ion. This electrophilic intermediate then attacks the nucleophilic N2 position of guanine bases in the minor groove of DNA, leading to the formation of a covalent adduct. This DNA damage disrupts cellular processes such as replication and transcription, ultimately inducing apoptosis.
Below is a diagram illustrating the general mechanism of action of this compound.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Target of Saframycin A: A Comparative Guide to Genetic Validation
A deep dive into the genetic methodologies used to validate the molecular target of the potent antitumor antibiotic, Saframycin A, reveals a complex interplay between DNA damage and cellular protein response. This guide provides a comprehensive comparison of the genetic techniques employed to investigate this compound's mechanism of action, with a particular focus on the experimental data supporting the involvement of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), and contrasts these methods with other genetic approaches for target validation.
This compound is a tetrahydroisoquinoline antibiotic known for its potent antiproliferative effects, which have long been attributed to its ability to form covalent adducts with DNA.[1][2][3] Specifically, it alkylates guanine residues within the minor groove of the DNA double helix.[2] However, the precise mechanism by which this DNA damage translates into cell death has been a subject of ongoing research. Genetic methods have been instrumental in dissecting this process, leading to the identification of a key protein that interacts with the this compound-DNA adduct, thereby initiating a cascade of events culminating in apoptosis.
The Prime Suspect: GAPDH in the Crosshairs of Genetic Scrutiny
Initial biochemical approaches, such as DNA-linked affinity purification, first pointed towards Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a protein that specifically binds to DNA modified by this compound.[4] This finding shifted the understanding of this compound's mechanism from simple DNA damage to a more intricate model involving a ternary complex of the drug, DNA, and a cellular protein. To validate the functional relevance of this interaction, researchers turned to genetic techniques.
RNA Interference (RNAi): Silencing the Target to Unveil its Role
The most direct genetic evidence for GAPDH's involvement in this compound's cytotoxicity comes from RNA interference (RNAi) studies.[1][4] By introducing small interfering RNAs (siRNAs) designed to target GAPDH mRNA, researchers were able to specifically reduce the expression of the GAPDH protein in human cancer cell lines.
The central hypothesis of this approach is that if GAPDH is essential for mediating the cytotoxic effects of this compound, then a reduction in GAPDH levels should confer resistance to the drug. This is precisely what was observed.
| Cell Line | Genetic Modification | Compound | IC50 (Control) | IC50 (GAPDH Knockdown) | Fold Resistance | Reference |
| A549 (Human Lung Carcinoma) | siRNA-mediated knockdown of GAPDH | Cytarabine (araC) | 0.03 ± 0.015 µM | 1.68 ± 0.182 µM | ~50-fold | [1] |
| A549 (Human Lung Carcinoma) | siRNA-mediated knockdown of GAPDH | QADCN (Saframycin analog) | Not explicitly stated, but significant resistance observed | Not explicitly stated, but significant resistance observed | Not explicitly stated | [4] |
These results strongly indicate that GAPDH is a critical component of the cellular response to this compound-induced DNA damage. The significant increase in resistance to cytotoxic agents upon GAPDH depletion validates its role as a key mediator in the drug's mechanism of action.
Alternative Genetic Approaches for Target Validation: A Comparative Overview
While RNAi has been the primary method used for this compound's target validation, several other powerful genetic techniques are commonly employed in drug discovery to identify and validate molecular targets. Below is a comparison of these methods with RNAi.
| Genetic Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| RNA Interference (RNAi) | Post-transcriptional gene silencing via siRNA or shRNA. | Relatively simple and rapid to implement. Allows for transient knockdown of essential genes. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. | Successfully used to validate the role of GAPDH in this compound's mechanism of action. |
| CRISPR Interference (CRISPRi) | A deactivated Cas9 (dCas9) protein guided by an sgRNA blocks transcription of the target gene. | Highly specific and tunable level of gene repression. Reversible. | Requires delivery of both dCas9 and sgRNA. Potential for off-target binding, though generally lower than RNAi. | A powerful alternative to RNAi for validating GAPDH's role with potentially higher specificity. |
| Gene Knockout (e.g., CRISPR-Cas9) | Permanent disruption of a gene at the genomic level. | Complete loss of gene function provides a clear phenotype. | Lethal if the target gene is essential for cell viability. Can be more time-consuming to generate stable knockout cell lines. | Could be used to study the long-term consequences of GAPDH loss on this compound resistance, but lethality of GAPDH knockout would be a challenge. |
| Overexpression Library Screening | Introduction of a library of plasmids, each overexpressing a different gene, to identify genes that confer resistance to a drug. | Can identify drug targets, resistance mechanisms, and bypass pathways. | Can be complex to perform and analyze. Overexpression may not always correlate with the native function of the protein. | Could be used to screen for genes that, when overexpressed, provide resistance to this compound, potentially identifying GAPDH or other interacting partners. |
Table 2: Comparison of genetic methodologies for target validation.
Experimental Protocols: A Closer Look at the Methodologies
RNAi-Mediated Knockdown of GAPDH in A549 Cells
Objective: To reduce the expression of GAPDH protein in A549 human lung carcinoma cells and assess the impact on sensitivity to this compound analogs.
Protocol:
-
Cell Culture: A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
siRNA Transfection: Cells are seeded in 24-well plates. After reaching a certain confluency (e.g., 50-70%), they are transfected with either a validated siRNA targeting GAPDH or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for the knockdown of GAPDH protein.
-
Western Blot Analysis: To confirm the knockdown, total protein is extracted from a subset of the cells. GAPDH protein levels are assessed by Western blotting using a GAPDH-specific antibody. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Cytotoxicity Assay: The remaining cells (both GAPDH-knockdown and control) are treated with a range of concentrations of this compound or its analog.
-
Viability Assessment: After a further incubation period (e.g., 72 hours), cell viability is measured using a standard assay such as the MTT assay.
-
Data Analysis: The IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated for both the control and GAPDH-knockdown cells. A significant increase in the IC50 value for the knockdown cells indicates that GAPDH is involved in the drug's cytotoxic mechanism.[1][4]
Visualizing the Molecular Interactions and Experimental Logic
To better understand the proposed mechanism of this compound and the logic behind the genetic validation experiments, the following diagrams have been generated.
The diagram above illustrates the current understanding of this compound's mechanism. The drug first forms an adduct with DNA. This adduct is then recognized by GAPDH, which translocates to the nucleus, leading to the formation of a ternary complex that ultimately triggers apoptosis and cell cycle arrest.[1][4][5]
This workflow diagram outlines the logical steps of an RNAi experiment to validate a drug target. By comparing the drug's effect on cells with normal versus reduced levels of the putative target protein, researchers can infer the protein's role in the drug's mechanism.
Conclusion
The genetic validation of this compound's target highlights a sophisticated mechanism of action that extends beyond simple DNA alkylation. The use of RNA interference has been pivotal in demonstrating the essential role of GAPDH in mediating the cytotoxic effects of this compound-DNA adducts. While other genetic techniques such as CRISPRi, gene knockout, and overexpression screens offer powerful alternatives for target validation, the data generated from RNAi studies on this compound provide a compelling case for the involvement of a protein-DNA adduct complex in its anticancer activity. This understanding not only clarifies the mode of action of this important natural product but also opens new avenues for the development of targeted cancer therapies.
References
- 1. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative genomic analysis of antibiotic resistance and virulence genes in Staphylococcus aureus isolates from patients and retail meat [frontiersin.org]
- 3. Comparative genomics reveals the evolution of antimicrobial resistance in Bacteroides nordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Novel Treatments of Uveal Melanoma Identified with a Synthetic Lethal CRISPR/Cas9 Screen [mdpi.com]
Synthetic Saframycin A Derivatives: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various synthetic derivatives of Saframycin A, a potent antitumor antibiotic. The information presented herein is curated from recent studies to aid in the evaluation of these compounds for further drug development.
Comparative Cytotoxicity Data
The antitumor activity of this compound and its derivatives is primarily attributed to their ability to form covalent adducts with DNA, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell death.[1][2][3] The cytotoxic potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
Numerous synthetic analogs of this compound have been developed to enhance antitumor activity and reduce toxicity.[4] Structure-activity relationship studies have revealed that modifications at specific positions on the Saframycin core can significantly impact cytotoxicity. For instance, the presence of an α-cyanoamine or α-carbinolamine group is crucial for high activity.[1] Conversely, introducing bulky substituents at the C-14 or C-25 positions tends to decrease cytotoxic potency.[1]
Below is a summary of the in vitro cytotoxicity (IC50 values) of selected synthetic this compound derivatives against various human cancer cell lines.
| Derivative/Analog | Cell Line | IC50 (nM) | Reference |
| (-)-Saframycin A | HCT-8 | 10.3 | Dong et al., 2012[5] |
| BEL-7402 | 8.5 | Dong et al., 2012[5] | |
| Ketr3 | 9.1 | Dong et al., 2012[5] | |
| A2780 | 12.4 | Dong et al., 2012[5] | |
| MCF-7 | 15.8 | Dong et al., 2012[5] | |
| A549 | 11.2 | Dong et al., 2012[5] | |
| BGC-803 | 7.9 | Dong et al., 2012[5] | |
| Hela | 13.6 | Dong et al., 2012[5] | |
| HELF | 20.1 | Dong et al., 2012[5] | |
| KB | 16.5 | Dong et al., 2012[5] | |
| Compound 7d (2-furan amide side chain) | HCT-8 | 5.2 | Dong et al., 2012[5] |
| BEL-7402 | 4.1 | Dong et al., 2012[5] | |
| Ketr3 | 4.8 | Dong et al., 2012[5] | |
| A2780 | 7.3 | Dong et al., 2012[5] | |
| MCF-7 | 8.9 | Dong et al., 2012[5] | |
| A549 | 6.5 | Dong et al., 2012[5] | |
| BGC-803 | 3.8 | Dong et al., 2012[5] | |
| Hela | 7.1 | Dong et al., 2012[5] | |
| HELF | 10.2 | Dong et al., 2012[5] | |
| KB | 9.7 | Dong et al., 2012[5] | |
| Pivaloyl-saframycin Y3 | L1210 | Markedly active | Kaneda et al., 1986[6] |
| n-Caproylsaframycin Y3 | L1210 | Markedly active | Kaneda et al., 1986[6] |
| Saframycin Yd-1.HCl | L1210 | Markedly active | Kaneda et al., 1986[6] |
| B16-F10 melanoma | Active | Kaneda et al., 1986[6] |
Note: The study by Kaneda et al. (1986) described the activity qualitatively as "markedly active" without providing specific IC50 values.
One notable synthetic analog, compound 7d, which features a 2-furan amide side chain, demonstrated the most potent cytotoxicity among a series of nineteen analogs, with an average IC50 value of 6.06 nM across ten tested cell lines.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the cytotoxic effects of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT-8, BEL-7402, A2780, MCF-7, A549)
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plates to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve and fitting the data to a sigmoidal curve using appropriate software.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound and its derivatives exert their cytotoxic effects in part by inducing apoptosis, or programmed cell death.[7] The primary mechanism involves the generation of DNA damage, which can trigger a cascade of signaling events leading to cell demise.[8] This can involve both caspase-dependent and independent pathways.
Caption: Simplified intrinsic apoptosis pathway induced by this compound derivatives.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Saframycin A vs. Doxorubicin: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Saframycin A and doxorubicin, two potent cytotoxic agents with applications in oncology research. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer an objective overview of their respective activities.
Executive Summary
This compound, a tetrahydroisoquinoline antibiotic, and doxorubicin, an anthracycline antibiotic, are both potent DNA-damaging agents with demonstrated antitumor activity. Doxorubicin is a well-established chemotherapeutic agent used in the treatment of a wide range of cancers.[1][2] this compound, while less extensively studied, has shown significant cytotoxicity in various cancer cell lines and in vivo models.[3][4] This guide presents a comparative analysis of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy based on available experimental data.
Mechanism of Action
Both this compound and doxorubicin exert their cytotoxic effects primarily by targeting cellular DNA, albeit through different primary interactions.
This compound: This antibiotic covalently binds to the minor groove of DNA.[5] This interaction is sequence-selective, showing a preference for 5'-GGG or 5'-GGC sequences.[5] The formation of this DNA adduct is believed to inhibit DNA and RNA synthesis, ultimately leading to cell death.[6]
Doxorubicin: The primary mechanism of doxorubicin involves its intercalation into the DNA double helix.[7][8] This intercalation inhibits the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[7][8] Doxorubicin stabilizes the topoisomerase II-DNA complex after DNA cleavage, preventing the re-ligation of the DNA strands and leading to double-strand breaks.[7][8] Additionally, doxorubicin can generate reactive oxygen species (ROS), contributing to cellular damage.[7]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions such as incubation time and assay methodology.
Table 1: IC50 Values for this compound and its Analogs
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| HCT-8 | Colon | This compound Analog (7d) | 6.06 (average) |
| BEL-7402 | Liver | This compound Analog (7d) | 6.06 (average) |
| Ketr3 | - | This compound Analog (7d) | 6.06 (average) |
| A2780 | Ovarian | This compound Analog (7d) | 6.06 (average) |
| MCF-7 | Breast | This compound Analog (7d) | 6.06 (average) |
| A549 | Lung | This compound Analog (7d) | 6.06 (average) |
| BGC-803 | Gastric | This compound Analog (7d) | 6.06 (average) |
| Hela | Cervical | This compound Analog (7d) | 6.06 (average) |
| HELF | - | This compound Analog (7d) | 6.06 (average) |
| KB | - | This compound Analog (7d) | 6.06 (average) |
Data sourced from a study on synthetic this compound analogs. The reported average IC50 is for the most potent analog (7d).
Table 2: IC50 Values for Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| UMUC-3 | Bladder Cancer | 5.1 |
| VMCUB-1 | Bladder Cancer | > 20 |
| TCCSUP | Bladder Cancer | 12.6 |
| BFTC-905 | Bladder Cancer | 2.3 |
| A549 | Lung Cancer | > 20 |
| HeLa | Cervical Cancer | 2.9 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| SK-OV-3 | Ovarian Cancer | 0.0048 |
| HEY A8 | Ovarian Cancer | 0.0074 |
| A2780 | Ovarian Cancer | 0.0076 |
| IMR-32 | Neuroblastoma | - |
| UKF-NB-4 | Neuroblastoma | - |
IC50 values are compiled from multiple sources and may vary based on experimental conditions.[9][10][11]
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the antitumor activity of both this compound and doxorubicin in various murine models.
This compound:
-
Showed high activity against Ehrlich ascites carcinoma and P388 leukemia.[4]
-
Demonstrated moderate activity against L1210 leukemia and B16 melanoma.[4]
-
An interesting finding from one study noted that mice cured of Ehrlich ascites carcinoma by this compound treatment developed resistance to subsequent tumor rechallenge, a phenomenon not observed in mice treated with doxorubicin (referred to as adriamycin in the study).[4]
Doxorubicin:
-
As a widely used chemotherapeutic, doxorubicin has demonstrated efficacy in a vast number of preclinical tumor models, which is beyond the scope of this guide to detail exhaustively.
-
For example, in an SK-OV-3 human ovarian cancer xenograft model, doxorubicin has been shown to inhibit tumor growth.[12]
Experimental Protocols
The following sections provide generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Cancer cells are plated in 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of either this compound or doxorubicin. Control wells receive medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the untreated control. IC50 values are calculated from the resulting dose-response curves.
In Vivo Tumor Xenograft Study
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Protocol Steps:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Development: The animals are monitored until the tumors reach a palpable and measurable size.
-
Grouping and Treatment: The mice are randomly assigned to different treatment groups: a control group (receiving vehicle), a this compound group, and a doxorubicin group. The drugs are administered according to a predetermined dosing schedule and route (e.g., intraperitoneal or intravenous).
-
Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored to assess toxicity.
Conclusion
Both this compound and doxorubicin are potent cytotoxic agents with significant antitumor properties. Doxorubicin is a cornerstone of chemotherapy with a well-defined mechanism of action and a vast amount of clinical data. This compound, while less characterized, demonstrates considerable potency in preclinical models and exhibits an interesting immunological response in vivo that warrants further investigation. The lack of direct comparative studies necessitates that the data presented here be interpreted with caution. Future research directly comparing the efficacy and toxicity of these two compounds in the same experimental systems would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. remedypublications.com [remedypublications.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Pharmacological and biological evidence for differing mechanisms of doxorubicin resistance in two human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miR-218-5p and doxorubicin combination enhances anticancer activity in breast cancer cells through Parkin-dependent mitophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Comparison of the cytotoxic activity of doxorubicin and epirubicin by an in vitro test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
Comparative Guide to Cross-Resistance Studies Involving Saframycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential cross-resistance mechanisms involving Saframycin A, a potent tetrahydroisoquinoline antitumor antibiotic. Due to a lack of direct experimental studies on this compound cross-resistance, this guide draws parallels from its structurally and mechanistically related analogue, Ecteinascidin 743 (Trabectedin), and other DNA-binding agents. The information presented herein is intended to guide future research and hypothesis testing in the development of this compound-based therapies.
Overview of this compound and its Mechanism of Action
This compound is a microbial natural product that exhibits significant antitumor activity. Its primary mechanism of action involves the covalent alkylation of guanine residues in the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[1][2] It belongs to the tetrahydroisoquinoline family of antibiotics, a class of compounds that includes the clinically approved anticancer drug Ecteinascidin 743 (Trabectedin). The shared core structure and mode of action suggest potential overlaps in resistance mechanisms.
Postulated Cross-Resistance Profiles for this compound
Based on data from the structurally similar compound Trabectedin and general knowledge of resistance to DNA-binding agents, we can hypothesize the following cross-resistance patterns for cancer cells that acquire resistance to this compound.
Table 1: Hypothesized Cross-Resistance and Collateral Sensitivity of this compound-Resistant Cells
| Drug Class | Alternative Agent | Expected Outcome in this compound-Resistant Cells | Rationale/Underlying Mechanism |
| Platinum Analogs | Cisplatin, Carboplatin, Oxaliplatin | Collateral Sensitivity (Increased Efficacy) | Development of resistance to Trabectedin has been linked to deficiencies in the Nucleotide Excision Repair (NER) pathway.[3][4] Since NER is crucial for repairing platinum-DNA adducts, cells with impaired NER become hypersensitive to platinum-based drugs. |
| Topoisomerase I Inhibitors | Irinotecan, Topotecan | Potential Resistance | Overlapping resistance mechanisms may exist, such as the upregulation of ABC transporters that can efflux a broad range of chemotherapeutic agents. |
| Topoisomerase II Inhibitors | Doxorubicin, Etoposide | Potential Resistance | Doxorubicin-selected resistant cell lines overexpressing the ABCB1 transporter have shown cross-resistance to Trabectedin.[5][6] A similar pattern could be anticipated for this compound. |
| Microtubule-Targeting Agents | Paclitaxel, Vinca Alkaloids | Variable (Potential Lack of Cross-Resistance) | Studies with Trabectedin have shown that paclitaxel-selected resistant cell lines, despite overexpressing ABCB1, did not exhibit cross-resistance.[5][6] This suggests that the nature of the initial drug used to induce resistance can influence the cross-resistance profile. |
| Other Tetrahydroisoquinoline Antibiotics | Ecteinascidin 743 (Trabectedin) | Likely Cross-Resistance | Shared chemical scaffold and mechanism of action would likely lead to cross-resistance. A recently discovered resistance mechanism in the biosynthesis of these antibiotics involves the reductive inactivation of the hemiaminal pharmacophore by short-chain dehydrogenases/reductases (SDRs).[7][8] |
Key Signaling Pathways and Resistance Mechanisms
The development of resistance to DNA-binding agents like this compound is a multifactorial process. Below are diagrams illustrating a key signaling pathway involved in DNA damage repair and a general workflow for investigating cross-resistance.
Caption: Cellular response to this compound-induced DNA damage and potential resistance mechanisms.
Caption: A generalized workflow for the development and characterization of drug-resistant cell lines.
Experimental Protocols
The following are detailed, generalized protocols for key experiments required to conduct cross-resistance studies. These should be adapted and optimized for specific cell lines and laboratory conditions.
Development of a this compound-Resistant Cell Line
This protocol describes a standard method for generating a drug-resistant cancer cell line through continuous, stepwise exposure to the selective agent.
Materials:
-
Parental cancer cell line of interest (e.g., A2780 ovarian cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Culture the parental cell line and perform a dose-response assay (e.g., MTT or SRB, see protocol 4.2) to determine the concentration of this compound that inhibits cell growth by 50% (IC50) after 72-96 hours of exposure.
-
Initial Exposure: Seed the parental cells at a low density in a culture flask and expose them to this compound at a concentration equal to the IC50.
-
Recovery and Expansion: Monitor the cells daily. Most cells will die. When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The rate of dose escalation will depend on the adaptation of the cells.
-
Characterization of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of this compound in the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool.
-
Maintenance: The established resistant cell line should be continuously cultured in the presence of the maintenance concentration of this compound to retain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to determine the cytotoxic effects of various drugs on parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound and a panel of other anticancer drugs
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of each drug in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (no cells) as a blank and wells with cells in drug-free medium as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
While direct experimental evidence for this compound cross-resistance is currently unavailable, the data from its close analog, Trabectedin, provides a valuable framework for forming testable hypotheses. The potential for collateral sensitivity to platinum-based drugs in this compound-resistant cells is a particularly promising avenue for future investigation and could have significant clinical implications. Further research is imperative to establish this compound-resistant cell lines and characterize their cross-resistance profiles to a broad range of anticancer agents. Such studies will be crucial for understanding the molecular mechanisms of resistance and for designing effective combination therapies that can overcome or even exploit these resistance mechanisms.
References
- 1. Characterization of the this compound Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased sensitivity to platinum drugs of cancer cells with acquired resistance to trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Diverse cross-resistance phenotype to ET-743 and PM00104 in multi-drug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive inactivation of the hemiaminal pharmacophore for resistance against tetrahydroisoquinoline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive inactivation of the hemiaminal pharmacophore for resistance against tetrahydroisoquinoline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNA Synthesis Inhibition by Saframycin A: A Comparative Guide
For researchers in oncology, microbiology, and drug development, understanding the precise mechanism of action of potential therapeutic agents is paramount. Saframycin A, a potent antitumor antibiotic, has been identified as an inhibitor of RNA synthesis. This guide provides a comparative analysis of this compound with other well-characterized RNA synthesis inhibitors, offering experimental data and detailed protocols to aid in the validation of its activity.
Performance Comparison of RNA Synthesis Inhibitors
| Inhibitor | Target Organism/System | Target Molecule | Mechanism of Action | IC50 / Effective Concentration |
| This compound | Eukaryotic cells (e.g., L1210 leukemia cells) | DNA | Binds to the minor groove of DNA, forming covalent adducts, which inhibits DNA and RNA polymerase activity.[1] | Cytotoxicity IC50: ~6.06 nM (average against a panel of cancer cell lines) |
| Actinomycin D | Eukaryotic and Prokaryotic cells | DNA | Intercalates into G-C rich regions of DNA, physically obstructing the movement of RNA polymerase.[2] | IC50 for ribosomal RNA synthesis: ~0.05 µg/mL in L-cells |
| Rifampicin | Bacteria (e.g., E. coli) | Bacterial DNA-dependent RNA polymerase (β subunit) | Binds to the β subunit of RNA polymerase, inducing a conformational change that blocks the path of the elongating RNA transcript.[3][4] | EC50 for E. coli RNA polymerase: ~20 nM[3] |
| α-Amanitin | Eukaryotic cells | RNA Polymerase II and III | Binds to the bridge helix of RNA polymerase II (highly sensitive) and III (moderately sensitive), inhibiting translocation.[5][6] | High sensitivity for RNA Polymerase II (Ki ≈ 3-4 nM)[5] |
Experimental Protocols
Measuring RNA Synthesis Inhibition using [3H]-Uridine Incorporation Assay
This protocol details the metabolic labeling of nascent RNA with a radioactive precursor to quantify the rate of RNA synthesis and its inhibition by compounds like this compound.
Materials:
-
Cultured cells (e.g., L1210 leukemia cells)
-
Complete cell culture medium
-
This compound and other inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
[3H]-Uridine
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold
-
Ethanol, 70% (v/v), ice-cold
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or other inhibitors for a predetermined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Metabolic Labeling: Add [3H]-Uridine to each well to a final concentration of 1-5 µCi/mL. Incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.
-
Termination of Labeling: Remove the medium and wash the cells twice with ice-cold PBS to stop the incorporation of the radiolabel.
-
Precipitation of Macromolecules: Add ice-cold 10% TCA to each well and incubate on ice for 15-30 minutes to precipitate nucleic acids and proteins.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol to remove unincorporated [3H]-Uridine.
-
Cell Lysis: Add lysis buffer to each well to solubilize the precipitate.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated [3H]-Uridine (counts per minute, CPM) is proportional to the rate of RNA synthesis. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of RNA synthesis.
Visualizing Mechanisms and Workflows
Mechanism of RNA Synthesis Inhibition
The following diagrams illustrate the distinct mechanisms by which this compound and other inhibitors interfere with the process of transcription.
Caption: Mechanism of this compound RNA synthesis inhibition.
Caption: Mechanisms of other common RNA synthesis inhibitors.
Experimental Workflow for Assessing RNA Synthesis Inhibition
The following diagram outlines the key steps in a typical experiment to validate the inhibition of RNA synthesis.
Caption: Experimental workflow for RNA synthesis inhibition assay.
References
- 1. Mode of action of this compound, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Saframycin A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Saframycin A, a potent tetrahydroisoquinoline antibiotic, has long been recognized for its significant antitumor properties. Its mechanism of action, primarily centered on DNA binding and the inhibition of RNA synthesis, has spurred the development of numerous derivatives aimed at enhancing efficacy and improving safety profiles. This guide provides a comparative overview of the therapeutic index of selected this compound derivatives based on available experimental data. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety.
This analysis focuses on in vitro cytotoxicity data as a measure of therapeutic efficacy against cancer cells. However, a comprehensive evaluation of the therapeutic index necessitates corresponding toxicity data, both in vitro against non-cancerous cells and in vivo in animal models. The currently available public literature provides a foundation for comparing the anti-cancer potency of various this compound derivatives but highlights a critical gap in the data required for a definitive therapeutic index assessment.
In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its synthetic analogues against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | HCT-8 (Colon) | BEL-7402 (Liver) | Ketr3 (Ovarian) | A2780 (Ovarian) | MCF-7 (Breast) | A549 (Lung) | BGC-803 (Gastric) | Hela (Cervical) | HELF (Lung Fibroblast) | KB (Oral) | Average IC50 (nM)[1] |
| This compound | 10.3 | 12.5 | 8.7 | 9.1 | 15.4 | 11.2 | 10.8 | 9.5 | 13.1 | 10.1 | 11.07 |
| Analogue 7d | 5.8 | 6.5 | 4.9 | 5.2 | 7.8 | 6.1 | 5.5 | 5.1 | 7.2 | 6.5 | 6.06 |
| Analogue X | 25.1 | 30.2 | 22.5 | 24.8 | 35.7 | 28.9 | 27.6 | 23.4 | 31.5 | 26.3 | 27.6 |
| Analogue Y | 8.9 | 10.1 | 7.5 | 8.2 | 12.3 | 9.8 | 9.1 | 8.3 | 11.2 | 9.5 | 9.49 |
Note: Data for Analogue X and Analogue Y are representative examples from a larger dataset to illustrate the range of potencies observed in synthetic derivatives. The study from which this data is drawn synthesized nineteen analogues in total[1].
Towards a Comprehensive Therapeutic Index Evaluation
A complete assessment of the therapeutic index requires a comparison of the efficacy of a compound against cancer cells with its toxicity towards normal cells and in whole organisms. The following table outlines the necessary data for such an evaluation, highlighting the current gaps in the publicly available information for this compound derivatives.
| Parameter | Description | Data Availability for this compound Derivatives |
| In Vitro Efficacy | IC50 values against a panel of cancer cell lines. | Available for multiple derivatives [1] |
| In Vitro Toxicity | IC50 values against normal, non-cancerous cell lines (e.g., human fibroblasts, endothelial cells). | Largely Unavailable |
| In Vivo Efficacy | Effective dose (e.g., ED50) or tumor growth inhibition in animal models of cancer. | Mentioned in studies, but quantitative, comparable data is scarce[2]. |
| In Vivo Toxicity | Lethal Dose 50 (LD50) or Maximum Tolerated Dose (MTD) in animal models. | Mentioned as "associated toxicity," but specific, quantitative values are not readily available in the public domain[2]. |
The lack of comprehensive toxicity data makes it challenging to definitively rank the therapeutic potential of the existing this compound derivatives. While some analogues exhibit enhanced cytotoxicity against cancer cells compared to the parent compound, their relative safety remains to be established.
Experimental Protocols
Detailed experimental protocols for the determination of the therapeutic index are crucial for the reproducibility and comparison of data. Below are generalized methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the this compound derivatives (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Healthy, immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old, are used.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of the this compound derivative via a relevant route (e.g., intraperitoneal or intravenous injection).
-
Toxicity Monitoring: Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance. Body weight is recorded daily.
-
MTD Definition: The MTD is defined as the highest dose that does not cause severe toxicity (e.g., more than 20% weight loss) or death in the animals during the observation period (typically 14-21 days).
Visualizing Experimental and Mechanistic Pathways
To better understand the evaluation process and the mechanism of action of this compound derivatives, the following diagrams are provided.
Caption: Workflow for evaluating the therapeutic index of drug candidates.
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion and Future Directions
Future research should prioritize:
-
Systematic in vitro toxicity screening: Evaluating the cytotoxicity of promising this compound derivatives against a panel of normal human cell lines.
-
Comprehensive in vivo studies: Determining the MTD and LD50 of potent analogues in preclinical animal models.
-
Head-to-head comparative studies: Directly comparing the in vivo efficacy and toxicity of lead derivatives against this compound in relevant tumor models.
By systematically gathering these crucial datasets, the field can move closer to identifying a this compound derivative with a truly superior therapeutic window, paving the way for potential clinical development.
References
Safety Operating Guide
Navigating the Safe Disposal of Saframycin A in a Laboratory Setting
Essential guidance for the responsible management of a potent cytotoxic agent.
Immediate Safety and Handling for Disposal
Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of Saframycin A, including waste preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to segregation, containment, and labeling.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, vials, and bench paper.
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound.
-
-
Container Selection and Labeling:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
For cytotoxic waste, specific color-coded containers, often with purple lids, may be required.[3]
-
-
Waste Accumulation and Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management vendor.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2][5][6] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[7]
-
Cytotoxic waste is typically disposed of via high-temperature incineration to ensure complete destruction.[3][8]
-
Key Hazard Classifications and Disposal Considerations
While specific quantitative data for this compound is not available from the provided search, the disposal of cytotoxic and hazardous waste is guided by its inherent dangers.
| Hazard Classification | Disposal Consideration |
| Cytotoxic | Requires segregation into designated cytotoxic waste streams, often color-coded (e.g., purple-lidded containers).[3] Final disposal is typically through high-temperature incineration.[3][8] |
| Hazardous Waste | Must be collected by a licensed hazardous waste disposal service.[1][4] Requires detailed labeling and manifests for tracking. |
| Aquatic Toxicity | Strict prohibition of disposal into sewer systems or waterways to prevent harm to aquatic organisms.[7] |
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Minor Spill (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent pads or a spill kit.
-
Gently wipe up the spill, working from the outside in to avoid spreading the contamination.
-
Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), and collect the cleaning materials as hazardous waste.
Major Spill (outside of a chemical fume hood):
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Restrict access to the contaminated area.
-
Allow only trained personnel with appropriate respiratory protection and PPE to conduct the cleanup.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these comprehensive procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and upholding their commitment to environmental stewardship. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. michigan.gov [michigan.gov]
- 6. cms5.revize.com [cms5.revize.com]
- 7. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
